molecular formula C22H31NO3 B15600301 (S)-Oxybutynin-d10

(S)-Oxybutynin-d10

Cat. No.: B15600301
M. Wt: 367.5 g/mol
InChI Key: XIQVNETUBQGFHX-FRZJKGQJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Oxybutynin-d10 is a useful research compound. Its molecular formula is C22H31NO3 and its molecular weight is 367.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H31NO3

Molecular Weight

367.5 g/mol

IUPAC Name

4-[bis(1,1,2,2,2-pentadeuterioethyl)amino]but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m1/s1/i1D3,2D3,3D2,4D2

InChI Key

XIQVNETUBQGFHX-FRZJKGQJSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (S)-Oxybutynin-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for (S)-Oxybutynin-d10, a deuterated analog of the anticholinergic agent (S)-Oxybutynin. This document details a plausible synthetic pathway, purification protocols, and relevant quantitative data to support researchers in the development and analysis of this stable isotope-labeled compound.

Introduction

(S)-Oxybutynin is the pharmacologically active enantiomer of oxybutynin, a medication used to treat overactive bladder. The deuterated analog, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry. The strategic incorporation of ten deuterium (B1214612) atoms enhances its mass, shifting it from the mass of the non-labeled counterpart and minimizing isotopic interference. This guide outlines a convergent synthetic strategy, focusing on the preparation of two key deuterated intermediates, followed by their coupling and subsequent purification of the final product.

Synthesis of this compound

The synthesis of this compound is approached through a convergent strategy, which involves the independent synthesis of two key intermediates: (S)-2-cyclohexyl-d10-2-hydroxy-2-phenylacetic acid and 4-(diethylamino)-2-butyn-1-ol (B19776), followed by an esterification reaction.

Synthesis of Key Intermediates

2.1.1. (S)-2-cyclohexyl-d10-2-hydroxy-2-phenylacetic acid (Intermediate A)

The synthesis of this deuterated chiral acid involves the preparation of a deuterated Grignard reagent and its subsequent reaction with an appropriate keto acid derivative.

  • Step 1: Synthesis of Cyclohexyl-d11-bromide. This can be achieved by the exhaustive deuteration of cyclohexanol (B46403) using a deuterium source like D₂O under acidic or basic conditions, followed by bromination.

  • Step 2: Formation of Cyclohexyl-d10-magnesium bromide. The deuterated cyclohexyl bromide is then used to form the Grignard reagent by reacting it with magnesium turnings in anhydrous diethyl ether.

  • Step 3: Grignard Reaction and Hydrolysis. The deuterated Grignard reagent is reacted with a protected (S)-mandelic acid derivative, such as methyl (S)-2-oxo-2-phenylacetate. The subsequent acidic workup and hydrolysis yield (S)-2-cyclohexyl-d10-2-hydroxy-2-phenylacetic acid.

2.1.2. 4-(diethylamino)-2-butyn-1-ol (Intermediate B)

This intermediate is synthesized via a Mannich reaction.[1]

  • Reaction: Propargyl alcohol is reacted with paraformaldehyde and diethylamine (B46881) in the presence of a copper(I) chloride catalyst in a suitable solvent like dioxane.

Final Esterification Step

The final step in the synthesis is the esterification of (S)-2-cyclohexyl-d10-2-hydroxy-2-phenylacetic acid with 4-(diethylamino)-2-butyn-1-ol. A common method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.

Synthesis Pathway Visualization

Synthesis_Pathway cluster_A Synthesis of Intermediate A cluster_B Synthesis of Intermediate B Cyclohexanol-d12 Cyclohexanol-d12 Cyclohexyl-d11-bromide Cyclohexyl-d11-bromide Cyclohexanol-d12->Cyclohexyl-d11-bromide HBr Cyclohexyl-d10-magnesium_bromide Cyclohexyl-d10-magnesium bromide Cyclohexyl-d11-bromide->Cyclohexyl-d10-magnesium_bromide Mg, Et2O Intermediate_A (S)-2-cyclohexyl-d10-2-hydroxy-2-phenylacetic acid Cyclohexyl-d10-magnesium_bromide->Intermediate_A 1. Add to Ketoester 2. H3O+ Methyl (S)-2-oxo-2-phenylacetate Methyl (S)-2-oxo-2-phenylacetate Methyl (S)-2-oxo-2-phenylacetate->Intermediate_A Propargyl_alcohol Propargyl alcohol Intermediate_B 4-(diethylamino)-2-butyn-1-ol Propargyl_alcohol->Intermediate_B Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate_B Diethylamine Diethylamine Diethylamine->Intermediate_B CuCl, Dioxane Final_Product Final_Product Intermediate_B->Final_Product DCC, DMAP Purification_Workflow Crude_Product Crude this compound Extraction Aqueous Workup & Extraction Crude_Product->Extraction Column_Chromatography Silica Gel Column Chromatography Extraction->Column_Chromatography Partially_Purified Partially Purified Racemic Oxybutynin-d10 Column_Chromatography->Partially_Purified Chiral_HPLC Preparative Chiral HPLC Partially_Purified->Chiral_HPLC S_Enantiomer This compound Chiral_HPLC->S_Enantiomer R_Enantiomer (R)-Oxybutynin-d10 (discarded) Chiral_HPLC->R_Enantiomer Final_Purification Crystallization S_Enantiomer->Final_Purification Final_Product Pure this compound Final_Purification->Final_Product

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of (S)-Oxybutynin-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Oxybutynin, the active enantiomer of oxybutynin (B1027), is a potent antimuscarinic agent used for the treatment of overactive bladder. Its deuterated analog, (S)-Oxybutynin-d10, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its properties, synthesis, and analytical methods, to support research and development activities.

Physical and Chemical Properties

This compound is a deuterated isotopologue of (S)-Oxybutynin where ten hydrogen atoms on the two ethyl groups of the diethylamino moiety have been replaced by deuterium. This isotopic labeling provides a distinct mass difference for mass spectrometry-based analysis without significantly altering the chemical properties of the molecule.

General Properties
PropertyValueReference
Chemical Name 4-(bis(ethyl-d5)amino)but-2-yn-1-yl (S)-2-cyclohexyl-2-hydroxy-2-phenylacetate[1]
Synonyms This compound[]
Molecular Formula C₂₂H₂₁D₁₀NO₃[]
Molecular Weight 367.56 g/mol []
CAS Number 1189190-86-0 (Free Base)[1]
Physicochemical Data

Quantitative physicochemical data for this compound are not extensively reported in the literature. However, the properties of the non-deuterated (S)-Oxybutynin provide a close approximation.

PropertyValue (for non-deuterated (S)-Oxybutynin)Reference
Melting Point 52-54 °C[3]
pKa 8.04[4]
LogP 4.3[5]
Solubility Soluble in Methanol[1]

Synthesis and Isotopic Labeling

The synthesis of this compound involves the preparation of the deuterated diethylamino butynol (B8639501) intermediate followed by esterification with (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. A combinatorial synthesis approach for a library of deuterated (S)-oxybutynin compounds has been reported, indicating the feasibility of its preparation.[1][6][7]

Conceptual Synthetic Workflow

G Conceptual Synthesis of this compound cluster_0 Deuterated Intermediate Synthesis cluster_1 Chiral Acid Preparation cluster_2 Final Esterification Propargyl alcohol Propargyl alcohol 4-(Diethyl-d10-amino)-2-butyn-1-ol 4-(Diethyl-d10-amino)-2-butyn-1-ol Propargyl alcohol->4-(Diethyl-d10-amino)-2-butyn-1-ol Mannich Reaction Diethylamine-d10 Diethylamine-d10 Diethylamine-d10->4-(Diethyl-d10-amino)-2-butyn-1-ol Paraformaldehyde Paraformaldehyde Paraformaldehyde->4-(Diethyl-d10-amino)-2-butyn-1-ol This compound This compound 4-(Diethyl-d10-amino)-2-butyn-1-ol->this compound Esterification Cyclohexyl phenyl ketone Cyclohexyl phenyl ketone Enantioselective Cyanosilylation Enantioselective Cyanosilylation Cyclohexyl phenyl ketone->Enantioselective Cyanosilylation (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid Enantioselective Cyanosilylation->(S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Methodologies

The primary application of this compound is as an internal standard in bioanalytical methods. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the quantification of oxybutynin and its metabolites.

Representative LC-MS/MS Protocol for Quantification

A highly sensitive and rapid LC-MS/MS method for the simultaneous determination of oxybutynin and its major metabolite, N-desethyloxybutynin, in human plasma has been developed.[8] This method can be adapted for use with this compound as an internal standard.

Sample Preparation:

  • Extraction: Liquid-liquid extraction of plasma samples (e.g., with methyl tert-butyl ether).

  • Reconstitution: The dried extract is reconstituted in an appropriate solvent mixture (e.g., Acetonitrile (B52724) and Ammonium Acetate solution).

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., Hypurity C18, 100 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 2 mM Ammonium Acetate) in a 90:10 (v/v) ratio.[8]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometric Detection:

  • Ionization: Positive ion electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (for non-deuterated):

    • Oxybutynin: m/z 358.2 → 142.2[8]

    • N-desethyloxybutynin: m/z 330.3 → 96.1[8]

  • Expected MRM Transition for this compound: m/z 368.3 → 152.2 (and other fragments).

Chiral HPLC for Enantiomeric Separation

The enantiomers of oxybutynin can be separated by chiral HPLC, which is crucial for studying the stereoselective pharmacokinetics and pharmacodynamics.

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Lux® i-Amylose-3).[9]

  • Mobile Phase: A mixture of Hexane and Isopropanol with a small amount of an amine modifier (e.g., 80:20 Hexane/Isopropanol with 0.1% Diethylamine).[9]

  • Flow Rate: 0.6 mL/min.[9]

  • Detection: UV detection.

Mechanism of Action and Metabolism

(S)-Oxybutynin exerts its therapeutic effect primarily as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, which are abundant on the detrusor smooth muscle of the bladder.[10] This antagonism leads to bladder relaxation and an increase in bladder capacity.

Signaling Pathway of Muscarinic Receptor Antagonism

G Mechanism of Action of (S)-Oxybutynin Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Muscle_Contraction Detrusor Muscle Contraction Ca_Release->Muscle_Contraction Leads to S_Oxybutynin (S)-Oxybutynin S_Oxybutynin->M3_Receptor Blocks

Caption: Signaling pathway of (S)-Oxybutynin as a muscarinic antagonist.

Metabolism

Oxybutynin undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver and gut wall.[10][11] The major active metabolite is N-desethyloxybutynin. The use of this compound is critical for accurately distinguishing the parent drug from its metabolites in metabolic studies.

Metabolic Pathway of Oxybutynin

G Metabolic Pathway of Oxybutynin Oxybutynin Oxybutynin CYP3A4 CYP3A4 Oxybutynin->CYP3A4 Metabolized by N-desethyloxybutynin N-desethyloxybutynin (Active Metabolite) CYP3A4->N-desethyloxybutynin N-deethylation Phenylcyclohexylglycolic_acid Phenylcyclohexylglycolic acid (Inactive Metabolite) CYP3A4->Phenylcyclohexylglycolic_acid Ester hydrolysis

References

(S)-Oxybutynin-d10: A Comprehensive Technical Guide to its Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the Certificate of Analysis (CoA) and purity assessment of (S)-Oxybutynin-d10, a deuterated analog of the active enantiomer of Oxybutynin. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled compound in pharmacokinetic studies, as an internal standard for quantitative bioanalysis, or in metabolic profiling.

(S)-Oxybutynin is the pharmacologically more active enantiomer of oxybutynin, a medication used to treat overactive bladder. The deuterated version, this compound, is a valuable tool in clinical and non-clinical research, where the stable isotope labeling allows for precise differentiation from the endogenous or non-labeled administered drug. Ensuring the identity, purity, and isotopic enrichment of this compound is paramount for the accuracy and reliability of experimental results.

Certificate of Analysis (CoA)

A Certificate of Analysis for this compound provides a comprehensive summary of its quality and purity, as determined by a series of analytical tests. Below is a representative CoA, summarizing the key quantitative data in a structured format.

Table 1: Certificate of Analysis - this compound

Test Specification Result Method
Appearance White to off-white solidConformsVisual Inspection
Identity
¹H NMRConforms to the structureConforms¹H Nuclear Magnetic Resonance
Mass Spectrum (ESI+)Consistent with the molecular weight (m/z [M+H]⁺)Conforms (m/z 368.3)Mass Spectrometry (MS)
Purity
Chemical Purity (HPLC)≥ 98.0%99.5%High-Performance Liquid Chromatography (HPLC)
Isotopic Purity (MS)≥ 99% atom % D99.6%Mass Spectrometry (MS)
Enantiomeric Purity (chiral HPLC)≥ 99.0% (S)-enantiomer99.8%Chiral HPLC
Residual Solvents Conforms to USP <467>ConformsGas Chromatography (GC)
Assay (by ¹H NMR) 95.0% - 105.0%99.8%Quantitative ¹H NMR

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the analytical results presented in the CoA. The following sections describe the experimental protocols for the key analyses performed on this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound by separating it from any non-deuterated or other structurally related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1% formic acid in water). A typical isocratic mobile phase could be a mixture of acetonitrile and water (50:50, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

  • Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry confirms the molecular weight of the compound and determines its isotopic enrichment.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+).

  • Sample Infusion: The sample, prepared in a suitable solvent like methanol (B129727) or acetonitrile, is directly infused into the mass spectrometer.

  • Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range (e.g., 100-500).

  • Identity Confirmation: The observed mass of the protonated molecule [M+H]⁺ is compared to the theoretical exact mass of C₂₂H₂₂D₁₀NO₃. The theoretical monoisotopic mass for [C₂₂H₂₁D₁₀NO₃+H]⁺ is approximately 368.3 g/mol .

  • Isotopic Purity Assessment: The relative intensities of the isotopic peaks corresponding to different numbers of deuterium (B1214612) atoms are measured. The isotopic purity is calculated based on the distribution of these isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the absence of significant proton-containing impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the observed signals are compared with the expected spectrum for this compound. The absence of signals corresponding to the protons that have been replaced by deuterium confirms the deuteration pattern.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the purity assessment process and the relationship between the various analytical tests documented in the Certificate of Analysis.

Purity_Assessment_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample_Reception Sample Reception & Logging Sample_Preparation Sample Preparation for Analysis Sample_Reception->Sample_Preparation HPLC HPLC (Chemical Purity) Sample_Preparation->HPLC MS Mass Spectrometry (Identity & Isotopic Purity) Sample_Preparation->MS NMR NMR (Structural Confirmation) Sample_Preparation->NMR GC GC (Residual Solvents) Sample_Preparation->GC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample_Preparation->Chiral_HPLC Data_Review Data Review & Interpretation HPLC->Data_Review MS->Data_Review NMR->Data_Review GC->Data_Review Chiral_HPLC->Data_Review CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation

Caption: Workflow for the purity assessment of this compound.

CoA_Relationship cluster_Identity Identity cluster_Purity Purity cluster_Other Other Tests CoA Certificate of Analysis This compound Structure Structural Confirmation CoA->Structure confirms by NMR Molecular_Weight Molecular Weight CoA->Molecular_Weight confirms by MS Chemical_Purity Chemical Purity CoA->Chemical_Purity determined by HPLC Isotopic_Purity Isotopic Purity CoA->Isotopic_Purity determined by MS Enantiomeric_Purity Enantiomeric Purity CoA->Enantiomeric_Purity determined by Chiral HPLC Residual_Solvents Residual Solvents CoA->Residual_Solvents determined by GC Assay Assay CoA->Assay determined by qNMR

Caption: Logical relationship of tests in the Certificate of Analysis.

A Technical Guide to (S)-Oxybutynin-d10: Commercial Availability, and Application as an Internal Standard in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of (S)-Oxybutynin-d10, a deuterated analog of the active enantiomer of oxybutynin (B1027). This document is intended for researchers, scientists, and drug development professionals who are utilizing this stable isotope-labeled compound as an internal standard in pharmacokinetic and bioanalytical studies. The guide details supplier information, key quantitative data, and a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Furthermore, it visually explains the relevant muscarinic acetylcholine (B1216132) receptor signaling pathway through a Graphviz diagram.

Commercial Availability and Suppliers

This compound is available from several specialized chemical suppliers that provide isotopically labeled compounds for research and development purposes. The following table summarizes the key information from prominent suppliers.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Daicel Pharma Standards DCTI-A-311 (as Oxybutynin-d10)788785-92-2 (Free Base)C₂₂H₂₁D₁₀NO₃ (Free Base)367.56 (Free Base)
120092-65-1 (HCl Salt)C₂₂H₂₂D₁₀ClNO₃ (HCl Salt)404.01 (HCl Salt)
BOC Sciences BLP-015222Not SpecifiedC₂₂H₂₁D₁₀NO₃367.56
TLC Pharmaceutical Standards O-071 (as Oxybutynin-d10 HCl)1508-65-2 (non-deuterated)C₂₂H₂₁D₁₀NO₃·HCl404.02
Pharmaffiliates PA STI 089086Not AvailableC₂₂H₂₁D₁₀NO₃367.56
Cayman Chemical Not Specified (as Oxybutynin-d10 hydrochloride)120092-65-1Not SpecifiedNot Specified

Mechanism of Action: Muscarinic Acetylcholine Receptor Signaling

Oxybutynin, the parent compound of this compound, exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with a higher affinity for M1 and M3 subtypes.[1] These receptors are G-protein coupled receptors that, upon binding with acetylcholine, initiate a signaling cascade.[2][3] In the context of the bladder's detrusor muscle, this antagonism leads to muscle relaxation, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.[4][5] The following diagram illustrates the general signaling pathway of M1/M3 muscarinic receptors.

Caption: Muscarinic Acetylcholine Receptor (M1/M3) Signaling Pathway.

Application in Bioanalytical Methods: A Representative Experimental Protocol

This compound is primarily used as an internal standard for the quantification of oxybutynin and its metabolites in biological matrices, such as human plasma, by LC-MS/MS.[6][7] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variability in sample preparation and instrument response.[7] The following protocol is a synthesized representation based on published methodologies.[1][6][7]

Materials and Reagents
  • This compound (Internal Standard)

  • Oxybutynin and N-desethyloxybutynin reference standards

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methyl tert-butyl ether (MTBE)

  • Ammonium acetate

  • Formic acid

  • Deionized water

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions: Prepare individual primary stock solutions of oxybutynin, N-desethyloxybutynin, and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the oxybutynin and N-desethyloxybutynin stock solutions in a mixture of methanol and water (e.g., 50:50, v/v) to create a series of working standard solutions for the calibration curve and QC samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound in the same diluent at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)

The following diagram outlines a typical liquid-liquid extraction workflow for plasma samples.

LLE_Workflow start Start: Plasma Sample (e.g., 100 µL) add_is Add this compound Internal Standard start->add_is vortex1 Vortex Mix add_is->vortex1 add_extraction_solvent Add Extraction Solvent (e.g., MTBE) vortex1->add_extraction_solvent vortex2 Vortex Mix add_extraction_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer_supernatant Transfer Supernatant (Organic Layer) centrifuge->transfer_supernatant evaporate Evaporate to Dryness (e.g., under Nitrogen) transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow for Plasma Sample Preparation.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Optimal parameters should be determined for the specific instrumentation used.

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 - 10 µL.

Tandem Mass Spectrometry (MS/MS):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Precursor Ion → Product Ion):

    • Oxybutynin: m/z 358.3 → 142.2

    • N-desethyloxybutynin: m/z 330.3 → 96.2

    • This compound: m/z 368.3 → 142.2 (Note: The exact m/z will depend on the deuteration pattern, this is a representative transition).

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the internal standard.

Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analytes in the unknown samples is then determined by interpolation from this calibration curve.

Conclusion

This compound is a critical tool for researchers and drug development professionals conducting bioanalytical studies of oxybutynin. Its commercial availability from several reputable suppliers ensures its accessibility for these applications. The use of this compound as an internal standard in LC-MS/MS methods provides high accuracy and precision in the quantification of oxybutynin and its metabolites in complex biological matrices. The experimental protocol and understanding of the underlying pharmacology provided in this guide serve as a valuable resource for the development and validation of robust bioanalytical assays.

References

CAS number and molecular structure of (S)-Oxybutynin-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-Oxybutynin-d10, a deuterated analog of the active enantiomer of Oxybutynin (B1027). This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.

Core Compound Details

This compound is the deuterated form of (S)-Oxybutynin, where ten hydrogen atoms on the two ethyl groups of the diethylamino moiety have been replaced by deuterium. This substitution results in a higher molecular weight, allowing for its differentiation from the non-labeled compound in mass spectrometric analyses, without significantly altering its chemical properties.

Molecular Structure and Properties

Below is a summary of the key identifiers and properties of this compound.

PropertyValue
IUPAC Name 4-(bis(ethyl-d5)amino)but-2-yn-1-yl (S)-2-cyclohexyl-2-hydroxy-2-phenylacetate
CAS Number 1189190-86-0 (Free Base)
Molecular Formula C₂₂H₂₁D₁₀NO₃
Molecular Weight 367.56 g/mol (Free Base)[1]
Form Typically available as a solid
Solubility Soluble in methanol
Storage Recommended storage at 2-8°C

Note: The compound may also be available as a hydrochloride salt.

Synthesis

The synthesis of this compound involves a multi-step process that incorporates the deuterated diethylamino group. A general synthetic approach is outlined below, based on established methods for the synthesis of Oxybutynin and its analogs.[2]

Conceptual Synthesis Workflow

The synthesis can be conceptually broken down into the preparation of two key intermediates followed by their coupling.

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis (Deuterated) cluster_2 Final Coupling A (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid F This compound A->F B Propargyl alcohol E 4-(bis(ethyl-d5)amino)-2-butyn-1-ol B->E C Paraformaldehyde C->E D Diethylamine-d10 D->E E->F

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

A plausible synthetic route involves the esterification of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid with a deuterated side chain. The synthesis of the deuterated side chain, 4-(diethyl-d10-amino)-2-butyn-1-ol (B1161839), can be achieved via a Mannich reaction with deuterated diethylamine.

Materials:

  • (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid

  • 4-(diethyl-d10-amino)-2-butyn-1-ol

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

Procedure:

  • Dissolve (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid (1 equivalent) and 4-(diethyl-d10-amino)-2-butyn-1-ol (1.2 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Analytical Methods

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of (S)-Oxybutynin and its metabolites in biological matrices.

Experimental Protocol: LC-MS/MS Quantification of (S)-Oxybutynin

The following is a representative protocol for the analysis of (S)-Oxybutynin in human plasma using this compound as an internal standard.[3]

Sample Preparation (Liquid-Liquid Extraction):

  • To 300 µL of human plasma, add the internal standard solution (this compound).

  • Vortex mix for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether-ethyl acetate (B1210297) mixture).

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 1.0 mM Ammonium Acetate (90:10, v/v)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions (S)-Oxybutynin: To be optimizedthis compound: To be optimized

Quantification:

The concentration of (S)-Oxybutynin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Plasma Sample B Add this compound (IS) A->B C Liquid-Liquid Extraction B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Peak Integration E->F G Area Ratio Calculation (Analyte/IS) F->G H Quantification using Calibration Curve G->H

Caption: Workflow for quantitative analysis using this compound.

Mechanism of Action: Muscarinic Receptor Signaling

Oxybutynin exerts its therapeutic effect by acting as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, particularly the M1 and M3 subtypes. These receptors are G-protein coupled receptors that, upon activation by acetylcholine, initiate a signaling cascade leading to smooth muscle contraction. By blocking these receptors in the detrusor muscle of the bladder, oxybutynin leads to muscle relaxation and an increase in bladder capacity.

Signaling Pathway Diagram

The diagram below illustrates the signaling pathway of the M3 muscarinic receptor and the inhibitory action of (S)-Oxybutynin.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling M3R M3 Muscarinic Receptor Gq Gq protein M3R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction ACh Acetylcholine ACh->M3R Activates Oxy (S)-Oxybutynin Oxy->M3R Inhibits

Caption: M3 muscarinic receptor signaling pathway and inhibition by (S)-Oxybutynin.

References

The Gold Standard: A Technical Guide to Deuterated Standards in Oxybutynin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated standards in the research and development of oxybutynin (B1027), a cornerstone therapy for overactive bladder. The use of stable isotope-labeled internal standards, particularly deuterated analogs, is widely recognized as the gold standard in quantitative bioanalysis, ensuring the highest levels of accuracy and precision in pharmacokinetic, metabolic, and bioequivalence studies.[1][2] This guide provides detailed methodologies, quantitative data, and visual representations of key processes to empower researchers in their analytical endeavors.

The Imperative for Deuterated Internal Standards

In quantitative mass spectrometry, an internal standard (IS) is essential to correct for variability during sample preparation and analysis.[3] Deuterated standards are ideal for this purpose because their physicochemical properties are nearly identical to the unlabeled analyte.[3] This ensures they co-elute during chromatography and experience similar extraction efficiencies and ionization responses, effectively compensating for variations in sample processing, injection volume, and matrix effects.[2][3] The increased molecular weight of the deuterated standard allows it to be distinguished from the native analyte by the mass spectrometer, enabling highly accurate quantification.[3]

Synthesis of Deuterated Oxybutynin

The synthesis of deuterated oxybutynin analogs is a key aspect of their application in research. While detailed protocols can be proprietary, a general approach involves the coupling of a key intermediate, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, with a deuterated form of 4-(diethylamino)but-2-yn-1-ol.[4][5] The synthesis of various deuterated (S)-oxybutynin compounds has been accomplished, with characterization by mass spectrometry and NMR.[6][7]

A representative, though not fully detailed, synthetic scheme involves the esterification or transesterification of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with a deuterated propargyl alcohol derivative, followed by a Mannich reaction to introduce the diethylamino group.[4][5] The specific placement and number of deuterium (B1214612) atoms (e.g., d5, d11) can be controlled through the use of deuterated starting materials.[8][9]

Quantitative Bioanalysis of Oxybutynin and its Active Metabolite

A highly sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the simultaneous determination of oxybutynin and its pharmacologically active metabolite, N-desethyloxybutynin, in biological matrices like human plasma.[8][10] The use of deuterated internal standards, such as oxybutynin-d11 and N-desethyloxybutynin-d5, is integral to the robustness and accuracy of these assays.[8]

Table 1: Performance Characteristics of a Validated LC-MS/MS Method
ParameterOxybutyninN-desethyloxybutynin
Linearity Range 0.049 - 13.965 ng/mL[8]0.249 - 70.255 ng/mL[8]
Internal Standard Oxybutynin-d11[8]N-desethyloxybutynin-d5[8]
Mean Extraction Recovery ~80.4%[10]~80.4%[10]
IS Extraction Recovery ~76.9%[10]~76.9%[10]
Precision (%RSD) <15%[8]<15%[8]
Accuracy (% Nominal) ±15%[8]±15%[8]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for the extraction of oxybutynin and its metabolite from human plasma.[8][10]

  • Aliquot Plasma: To 400 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing oxybutynin-d11 and N-desethyloxybutynin-d5).[8]

  • Vortex: Briefly vortex the sample to ensure thorough mixing.

  • Basify: Add 100 µL of 0.5M Sodium Hydroxide solution and vortex.[8]

  • Extraction: Add 2 mL of tert-Butyl Methyl Ether and vortex for 5 minutes at 2500 rpm.[8]

  • Centrifugation: Centrifuge the samples for 5 minutes at 4000 rpm and 5°C.[8]

  • Supernatant Transfer: Transfer the organic supernatant to a clean tube, using a flash-freeze technique to separate the layers.[8]

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[8]

  • Reconstitution: Reconstitute the dried residue in 400 µL of the mobile phase.[8] The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical conditions for the chromatographic separation and mass spectrometric detection of oxybutynin and its metabolite.[8][10]

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Hypurity C18, 100 x 4.6 mm, 5 µm.[8]

  • Mobile Phase: Acetonitrile and 2 mM Ammonium Acetate (90:10 v/v).[8]

  • Flow Rate: Isocratic elution.[10]

  • Injection Volume: Appropriate for the system.

  • MS/MS System: Triple quadrupole mass spectrometer.[10]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[10]

  • Scan Type: Multiple Reaction Monitoring (MRM).[10]

  • MRM Transitions:

    • Oxybutynin: m/z 358.2 → 142.2[8]

    • N-desethyloxybutynin: m/z 330.3 → 96.1[8]

    • Oxybutynin-d11 (IS): Specific precursor-product ion transition.

    • N-desethyloxybutynin-d5 (IS): Specific precursor-product ion transition.

Visualizing Key Processes

Oxybutynin's Mechanism of Action

Oxybutynin is an anticholinergic agent that competitively antagonizes muscarinic acetylcholine (B1216132) receptors, with a notable affinity for the M3 subtype.[11][12] These receptors are located on the detrusor smooth muscle of the bladder.[12] Blockade of these receptors inhibits the binding of acetylcholine, leading to the relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.[11][12]

Oxybutynin_Mechanism cluster_Nerve Parasympathetic Nerve Terminal cluster_Muscle Detrusor Smooth Muscle Cell ACh_Vesicle Acetylcholine (ACh) Vesicles M3_Receptor M3 Muscarinic Receptor ACh_Vesicle->M3_Receptor ACh Release & Binding Contraction Muscle Contraction M3_Receptor->Contraction Signal Transduction Oxybutynin Oxybutynin Oxybutynin->M3_Receptor Competitive Antagonism

Oxybutynin competitively antagonizes the M3 muscarinic receptor.
Typical Experimental Workflow for a Pharmacokinetic Study

A typical preclinical pharmacokinetic study involves several key stages, from drug administration to data analysis. The use of a deuterated internal standard is integrated early in the bioanalytical phase to ensure data integrity.[3][13]

PK_Workflow cluster_InVivo In-Vivo Phase cluster_Bioanalysis Bioanalytical Phase cluster_Data Data Analysis Phase Dosing Drug Administration (e.g., Oral, IV) Sampling Blood Sample Collection (Time Course) Dosing->Sampling Plasma_Prep Plasma Preparation (Centrifugation) Sampling->Plasma_Prep IS_Spike Spike Plasma with Deuterated IS Plasma_Prep->IS_Spike Extraction Sample Extraction (e.g., LLE, PPT) IS_Spike->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Quantification Concentration Quantification LCMS_Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) Quantification->PK_Analysis

Workflow for a typical pharmacokinetic study using a deuterated standard.

Conclusion

Deuterated internal standards are an indispensable tool in modern bioanalysis for oxybutynin research. Their ability to mimic the behavior of the analyte throughout the analytical process provides a level of accuracy and precision that is unmatched by other methods.[1] A thorough understanding of their synthesis, application in validated analytical methods, and the overall experimental workflow is essential for generating high-quality, reliable data in drug development.

References

(S)-Oxybutynin-d10 safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for (S)-Oxybutynin-d10. The information is intended to support researchers, scientists, and drug development professionals in the safe handling and use of this compound. Data presented is a synthesis of available information for (S)-Oxybutynin and related Oxybutynin compounds.

Compound Identification and Properties

This compound is a deuterated form of the S-enantiomer of Oxybutynin.[] Oxybutynin is an anticholinergic medication used to treat overactive bladder.[2][3][4] It acts as a competitive antagonist of acetylcholine (B1216132) at postganglionic muscarinic receptors, leading to the relaxation of the bladder's smooth muscles.[3][4] While the (R)-enantiomer is a more potent anticholinergic, the racemate is commonly used in clinical practice.[2]

Physical and Chemical Properties
PropertyValueSource
Physical State Solid. Off-White to Pale Beige.[5]
Molecular Weight 357.5 g/mol (non-deuterated)[6]
Melting Point 52-54°C[5]
Boiling Point 494.4°C at 760 mmHg[5]
Flash Point 252.8°C[5]
Solubility Chloroform (Slightly), Ethanol (Slightly)[5]
Vapor Pressure 1.37E-10mmHg at 25°C[5]
Density 1.097[5]

Hazard Identification and Toxicological Data

Oxybutynin is classified as harmful if swallowed and causes serious eye irritation.[7][8] It may also cause an allergic skin reaction and respiratory irritation.[8]

Toxicological Data

The following toxicological data is for Oxybutynin or Oxybutynin Chloride. Specific data for this compound is not available.

TestResultSpeciesSource
Oral LD50 460 mg/kgRat[8][9]
Oral LD50 725 mg/kgMouse[9]
Oral LD50 >400 mg/kgDog[9]
Intraperitoneal LD50 223 mg/kgRat[8]
Subcutaneous LD50 740 mg/kgRat[8]
Oral TDLO 2 mg/kgWoman[8]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

  • A 24-month study in rats showed no evidence of carcinogenicity.[10]

  • Oxybutynin chloride showed no increase in mutagenic activity in various test systems.[10]

  • Reproduction studies in mice, rats, hamsters, and rabbits showed no evidence of impaired fertility.[10]

Handling and Storage Precautions

Proper handling and storage are crucial to ensure safety and maintain the integrity of this compound.

Personal Protective Equipment (PPE) and Handling

PPE_Handling cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures ppe_gloves Chemical Resistant Gloves handling_contact Avoid contact with skin, eyes, and clothing ppe_gloves->handling_contact ppe_goggles Safety Goggles ppe_goggles->handling_contact ppe_coat Lab Coat ppe_coat->handling_contact ppe_respirator Dust Respirator handling_inhalation Avoid breathing dust ppe_respirator->handling_inhalation handling_ventilation Use in a well-ventilated area or fume hood handling_ignition Keep away from ignition sources

Handling recommendations include:

  • Handle in accordance with good industrial hygiene and safety practices.[7]

  • Avoid dust formation.[7][11]

  • Avoid all personal contact, including inhalation.[12]

  • Wear protective clothing, gloves, safety glasses, and a dust respirator.[11][12]

  • Use in a well-ventilated area. In case of insufficient ventilation, wear suitable respiratory equipment.[11]

  • Keep away from heat and sources of ignition.[11]

  • Empty containers may contain residual dust and pose a fire risk. Do not cut, drill, grind, or weld such containers.[12]

Storage
  • Keep container tightly closed in a dry and well-ventilated place.[7][11]

  • Store below 30°C (86°F).[11]

  • Protect from moisture and humidity.[13]

  • Avoid reaction with oxidizing agents.[12]

Emergency Procedures

First-Aid Measures

First_Aid exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. inhalation->move_fresh_air remove_clothing Immediately remove contaminated clothing. Flush skin with running water and soap. skin_contact->remove_clothing flush_eyes Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. eye_contact->flush_eyes do_not_induce_vomiting Do NOT induce vomiting. Loosen tight clothing. Seek immediate medical attention. ingestion->do_not_induce_vomiting

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin and hair with running water and soap if available.[12]

  • Eye Contact: Wash out immediately with fresh running water for at least 15 minutes. Ensure complete irrigation by keeping eyelids apart.[12]

  • Ingestion: Do NOT induce vomiting. Loosen tight clothing. If large quantities are swallowed, call a physician immediately.[11]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[11][12]

  • Unsuitable Extinguishing Media: Not specified.

  • Specific Hazards: May be combustible at high temperatures.[9][11] Products of combustion may include carbon oxides and nitrogen oxides.[9]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[7][11]

Accidental Release Measures
  • Minor Spills:

    • Clean up spills immediately.[12]

    • Avoid breathing dust and contact with skin and eyes.[12]

    • Wear protective clothing, gloves, safety glasses, and a dust respirator.[12]

    • Use dry clean-up procedures and avoid generating dust.[12]

    • Vacuum or sweep up the material. A vacuum cleaner should be fitted with a HEPA filter.[12]

    • Place in a suitable container for disposal.[12]

  • Major Spills:

    • Alert emergency responders.[12]

    • Advise personnel in the area of the hazard.[12]

    • Wear breathing apparatus and protective gloves.[12]

Disposal Considerations

Dispose of this material in accordance with all applicable local, state, and federal regulations. Do not empty into drains.[7]

Experimental Protocols

Detailed experimental protocols involving this compound should be designed and executed in a controlled laboratory setting by qualified personnel. All procedures should adhere to the safety precautions outlined in this guide. When developing protocols, consider the following:

  • Risk Assessment: Conduct a thorough risk assessment for each experimental step.

  • Containment: Use appropriate containment measures, such as a fume hood, to minimize exposure.

  • Waste Disposal: Establish a clear protocol for the disposal of contaminated materials and unused compounds.

This guide is intended for informational purposes only and should not be considered a substitute for a formal safety data sheet (SDS). Always refer to the specific SDS provided by the manufacturer for the most accurate and up-to-date information.

References

The deuterium switch: A technical guide to the role of deuterated compounds in pharmaceutical research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the quest for safer and more effective medicines, pharmaceutical researchers are increasingly turning to a subtle yet powerful tool: deuterium (B1214612). Deuterated compounds, where one or more hydrogen atoms are strategically replaced by their heavier, stable isotope, deuterium, are revolutionizing drug design and development. This substitution, while seemingly minor, can profoundly alter a drug's metabolic fate, leading to significant improvements in its pharmacokinetic profile, safety, and overall therapeutic efficacy. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and practical applications of deuterium in modern pharmaceutical research, intended for researchers, scientists, and drug development professionals.

The Core Principle: The Kinetic Isotope Effect (KIE)

The fundamental advantage of using deuterium in drug design stems from a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE). Deuterium possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as hydrogen (protium).[1][2] This increased mass results in a lower vibrational frequency for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, the C-D bond has a lower zero-point energy and is stronger, requiring more energy to be broken.[1][3]

In drug metabolism, the cleavage of C-H bonds is often a rate-limiting step, particularly in reactions catalyzed by the cytochrome P450 (CYP450) family of enzymes, which are responsible for the metabolism of a vast number of drugs.[4][5][6] By replacing a hydrogen atom at a known metabolic "soft spot" with deuterium, the rate of this enzymatic cleavage can be significantly reduced.[4][7] This slowing of metabolism can lead to a host of therapeutic benefits, including:

  • Extended Drug Half-Life (t½): Slower metabolism means the drug remains in the body for a longer period.[8][9]

  • Increased Drug Exposure (AUC): The total amount of drug the body is exposed to over time is increased.[10]

  • Reduced Dosing Frequency: A longer half-life can allow for less frequent administration, improving patient compliance.[9][11]

  • Improved Safety Profile: Deuteration can minimize the formation of toxic or reactive metabolites.[10][12]

  • Reduced Peak-to-Trough Fluctuations: Slower metabolism can lead to more stable plasma concentrations of the drug, avoiding high peaks that can cause side effects and low troughs that can reduce efficacy.[7][13]

KIE_Concept cluster_CH Standard Drug (C-H Bond) cluster_CD Deuterated Drug (C-D Bond) CH_Metabolism Metabolic Enzyme (e.g., CYP450) Cleaves C-H Bond CH_Metabolite Rapid Formation of Metabolites CH_Metabolism->CH_Metabolite CH_Drug Drug with C-H Bond CH_Drug->CH_Metabolism Low Energy Barrier Outcome1 Outcome1 CH_Metabolite->Outcome1 Faster Clearance Shorter Half-Life CD_Metabolism Metabolic Enzyme (e.g., CYP450) Cleaves C-D Bond CD_Metabolite Slow Formation of Metabolites CD_Metabolism->CD_Metabolite CD_Drug Drug with C-D Bond CD_Drug->CD_Metabolism Higher Energy Barrier (Kinetic Isotope Effect) Outcome2 Outcome2 CD_Metabolite->Outcome2 Slower Clearance Longer Half-Life

Caption: The Kinetic Isotope Effect slows the metabolism of a deuterated drug.

Applications and Strategies in Drug Development

The application of deuterium can be broadly categorized into two main strategies: the "deuterium switch" and de novo drug design.[4][13]

  • The "Deuterium Switch": This involves developing deuterated versions of existing, approved drugs to improve their properties. This is often a lower-risk development strategy as the pharmacology of the parent drug is well-understood.[3][13] A key advantage is the potential to use the 505(b)(2) regulatory pathway in the U.S., which allows a developer to rely on safety and efficacy data from the original approved drug, potentially reducing development timelines and costs.[14][15]

  • De Novo Drug Discovery: This approach incorporates deuterium into new chemical entities from the earliest stages of drug discovery to proactively optimize their metabolic properties.[3][4][13]

Beyond improving pharmacokinetics, deuterated compounds are also invaluable tools in other areas of pharmaceutical research:

  • Metabolic Pathway Studies: Using deuterium as a label allows researchers to trace how molecules are absorbed, distributed, metabolized, and excreted (ADME).[1][16]

  • Internal Standards in Bioanalysis: Due to their similar chemical properties but distinct mass, deuterium-labeled compounds are the gold standard for use as internal standards in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS).[11][17]

Case Studies: Approved Deuterated Drugs

The therapeutic potential of deuteration is no longer theoretical. Several deuterated drugs have received regulatory approval and are now in clinical use.

Deutetrabenazine (Austedo®)

Deutetrabenazine was the first deuterated drug to receive FDA approval in 2017.[13][18] It is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease and tardive dyskinesia.[7][10] Tetrabenazine itself is rapidly metabolized to its active metabolites, α- and β-dihydrotetrabenazine (HTBZ), which are then cleared by CYP2D6.[10] This rapid metabolism necessitates frequent dosing and can lead to side effects associated with high peak plasma concentrations.[10]

In deutetrabenazine, the six hydrogen atoms on the two methoxy (B1213986) groups—the primary sites of metabolism—are replaced with deuterium.[19] This substitution significantly slows the metabolism of the active HTBZ metabolites, leading to a more favorable pharmacokinetic profile.[10]

Parameter (Active Metabolites)Tetrabenazine (25 mg)Deutetrabenazine (15 mg)Improvement with Deuteration
Half-life (t½) ~4.8 hours~8.6 - 9.4 hoursNear doubling of half-life[10][19]
Total Exposure (AUC) ~261 ng·hr/mL~542 ng·hr/mL~2-fold increase in exposure[10]
Peak Concentration (Cmax) ~61.6 ng/mL~74.6 ng/mLLower peak concentration for a comparable exposure[10]
Table 1: Comparative Pharmacokinetics of Tetrabenazine and Deutetrabenazine Active Metabolites. Data are for the sum of active metabolites (α+β)-HTBZ following a single dose.[10][13][19]
Deucravacitinib (B606291) (Sotyktu™)

Approved by the FDA in 2022, deucravacitinib is a pioneering example of a de novo deuterated drug.[3][13] It is a selective, allosteric inhibitor of tyrosine kinase 2 (TYK2) for the treatment of moderate-to-severe plaque psoriasis.[20] Deuteration was incorporated into the molecule during the discovery phase to modulate its metabolism, contributing to its unique profile. Deucravacitinib is rapidly absorbed, with dose-proportional pharmacokinetics.[8][21]

Parameter (Human)Value (6 mg, once daily)
Time to Peak (Tmax) ~2-3 hours
Peak Concentration (Cmax) ~45 ng/mL
Total Exposure (AUC) ~473 ng·hr/mL
Terminal Half-life (t½) ~10 hours
Table 2: Pharmacokinetic Profile of Deucravacitinib at Steady State. As a de novo compound, direct comparison to a non-deuterated counterpart is not applicable.[20]
Deuruxolitinib (Leqselvi™)

Deuruxolitinib, a deuterated form of the JAK1/JAK2 inhibitor ruxolitinib, was approved in 2024 for treating severe alopecia areata.[22][23] Deuteration was strategically employed to circumvent the extensive oxidative metabolism that occurs on the cyclopentyl ring of ruxolitinib.[17][22] This modification provides more durable JAK inhibition and increases the duration of the drug's pharmacological activity.[22] While direct side-by-side public pharmacokinetic data is limited, the rationale for its development highlights the targeted benefits of deuteration.

ParameterRuxolitinibDeuruxolitinibImprovement with Deuteration
Metabolism Extensive oxidative metabolism on cyclopentyl ringDeuteration circumvents this metabolic pathwayIncreased duration of pharmacological activity[22]
Half-life (t½) ~3 hoursLonger (specific value not publicly compared)Expected to be longer, allowing for sustained inhibition
Dosing Regimen Twice dailyTwice dailyImproved duration of action at the target[22]
Table 3: Conceptual Comparison of Ruxolitinib and Deuruxolitinib. Specific comparative PK values are not fully available in the public domain.

Key Experimental Protocols

Evaluating the impact of deuteration requires a series of well-defined in vitro and in vivo experiments.

Protocol 1: In Vitro Metabolic Stability Assay

This assay is a cornerstone for early-stage drug discovery, used to determine a compound's susceptibility to metabolism by liver enzymes.

Objective: To determine the rate of disappearance of a deuterated compound and its non-deuterated analog when incubated with human liver microsomes (HLMs), a primary source of CYP450 enzymes.[24][25]

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[15]

  • 100 mM Phosphate (B84403) Buffer (pH 7.4)[25]

  • Quenching solution: Acetonitrile (B52724) (ACN) containing an internal standard[25]

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds (e.g., 1 mM in DMSO).

    • Thaw HLMs and dilute to a working concentration (e.g., 0.5-1.0 mg/mL protein) in phosphate buffer on ice.[24][25]

    • Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, pre-warm the HLM solution and the test compound (final concentration typically 1 µM) at 37°C for ~10 minutes.[26]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[25][27]

    • Incubate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume of cold acetonitrile (containing the internal standard).[27]

  • Sample Processing:

    • Centrifuge the samples (e.g., at >3000 g for 10 minutes) to pellet the precipitated proteins.[15]

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining concentration of the parent drug at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (Clint).[26]

    • Compare the results for the deuterated and non-deuterated compounds.

Experimental_Workflow cluster_synthesis Synthesis & Analysis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesize Deuterated and Non-Deuterated Analogs analysis Analytical Characterization (NMR, LC-MS for Isotopic Purity) synthesis->analysis stability Metabolic Stability Assay (Human Liver Microsomes) analysis->stability Proceed if pure calculate Calculate In Vitro t½ and Intrinsic Clearance (Clint) stability->calculate pk_study Pharmacokinetic (PK) Study (e.g., in Rats) calculate->pk_study Proceed if stability is improved pk_params Determine PK Parameters (AUC, Cmax, t½, Clearance) pk_study->pk_params final_decision final_decision pk_params->final_decision Lead Candidate Selection CYP450_Metabolism cluster_metabolism Hepatic Metabolism Drug Drug Administered (Oral or IV) Absorption Absorption into Systemic Circulation Drug->Absorption Liver Distribution to Liver Absorption->Liver Deuterated_Drug Deuterated Drug (D at 'Soft Spot') Liver->Deuterated_Drug CYP450 CYP450 Enzymes Metabolite_A Metabolite A (Primary Pathway) CYP450->Metabolite_A Reduced Formation Metabolic_Switch Metabolic Switching (Alternative Pathway Activated) CYP450->Metabolic_Switch Potential Shift Deuterated_Drug->CYP450 Slower Metabolism (KIE) Excretion Excretion (Renal/Biliary) Metabolite_A->Excretion Metabolite_B Metabolite B (Secondary Pathway) Metabolic_Switch->Metabolite_B Metabolite_B->Excretion

References

Methodological & Application

Application Notes: Quantitative Analysis of Oxybutynin in Human Plasma using (S)-Oxybutynin-d10 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxybutynin (B1027) is an anticholinergic medication utilized for the management of overactive bladder. The accurate quantification of oxybutynin in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of oxybutynin in human plasma. The method employs (S)-Oxybutynin-d10 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.

Principle

This method involves the extraction of oxybutynin and the internal standard, this compound, from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Materials and Reagents

  • Oxybutynin reference standard

  • This compound internal standard

  • HPLC grade methanol (B129727), acetonitrile, and methyl tert-butyl ether (MTBE)

  • Ammonium acetate

  • Formic acid

  • Human plasma (with K2EDTA as anticoagulant)

  • Purified water

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)

  • Data acquisition and processing software

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the LC-MS/MS method for the analysis of oxybutynin in human plasma.

Table 1: LC-MS/MS Instrument Parameters

ParameterSetting
LC System
ColumnC18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40 °C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table 2
Dwell Time100 ms
Collision GasArgon

Table 2: MRM Transitions and Mass Spectrometer Settings

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Oxybutynin358.2142.225
This compound (IS)368.2142.225

Note: The MRM transition for this compound is based on the transition for Oxybutynin-d11, as the fragmentation is expected to be identical. The precursor ion is adjusted for the d10 mass.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range0.05 - 50 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)0.05 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%RE)Within ±15%
Recovery> 85%
Matrix EffectMinimal

Experimental Protocols

1. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of oxybutynin and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the oxybutynin stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution in 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve and QC samples (low, medium, and high).

2. Plasma Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (100 ng/mL of this compound).

  • Vortex the mixture for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (initial conditions).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2.

  • Inject 10 µL of the reconstituted sample onto the analytical column.

  • Acquire data in MRM mode for oxybutynin and this compound.

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of oxybutynin to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of oxybutynin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification plasma_sample Plasma Sample (200 µL) is_spike Spike with this compound IS (25 µL) plasma_sample->is_spike cal_std Calibration Standards cal_std->is_spike qc_sample QC Samples qc_sample->is_spike add_mtbe Add MTBE (1 mL) is_spike->add_mtbe vortex_mix Vortex (2 min) add_mtbe->vortex_mix centrifuge Centrifuge (10,000 x g, 5 min) vortex_mix->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (10 µL) reconstitute->inject lc_separation HPLC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Unknown Samples cal_curve->quantification

Caption: Workflow for the quantitative analysis of oxybutynin in plasma.

Application Notes and Protocols for a Pharmacokinetic Study of (S)-Oxybutynin using (S)-Oxybutynin-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxybutynin (B1027) is an anticholinergic medication used to treat overactive bladder. It is a chiral compound, with the (S)-enantiomer demonstrating a better tolerability profile compared to the (R)-enantiomer.[1] Understanding the pharmacokinetic profile of (S)-Oxybutynin is crucial for optimizing its therapeutic efficacy and safety. This document provides a detailed protocol for a pharmacokinetic study of (S)-Oxybutynin, utilizing (S)-Oxybutynin-d10 as a stable isotope-labeled internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in bioanalysis, as it corrects for variability during sample processing and analysis, ensuring high precision and accuracy.[2]

Data Presentation

Table 1: Pharmacokinetic Parameters of (S)-Oxybutynin

The following table summarizes the mean pharmacokinetic parameters for (S)-Oxybutynin following oral administration. It is important to note that wide interindividual variation in pharmacokinetic parameters is evident.[3][4]

ParameterValueUnitsReference
Cmax (Peak Plasma Concentration)3.2 (± 1.1)ng/mL[4]
Tmax (Time to Peak Concentration)< 1hour[4]
AUC₀-t (Area Under the Curve)10.1 (± 4.4)ng·h/mL[4]
t₁/₂ (Elimination Half-life)~2-3hours[4]

Note: Data presented is for the immediate-release formulation and may vary with different formulations (e.g., extended-release, transdermal patch).

Table 2: Bioanalytical Method Validation Summary

This table outlines the typical acceptance criteria for a validated LC-MS/MS method for the quantification of (S)-Oxybutynin in human plasma, in accordance with regulatory guidelines.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; quantifiable with acceptable precision and accuracy.
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LLOQ)
Matrix Effect Internal standard normalized matrix factor within acceptable limits.
Recovery Consistent, precise, and reproducible.
Stability (Freeze-thaw, Bench-top, Long-term) Analyte stable under tested conditions.

Experimental Protocols

Study Design and Subject Recruitment

A typical study would involve an open-label, single-dose, crossover design in healthy adult volunteers.

  • Inclusion Criteria: Healthy male and female subjects, aged 18-55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ². All subjects should provide written informed consent.

  • Exclusion Criteria: History of clinically significant diseases, use of any prescription or over-the-counter medications within 14 days of the study, and known allergy to oxybutynin.

  • Ethics: The study protocol must be approved by an Institutional Review Board (IRB) or Independent Ethics Committee (IEC).

Dosing and Sample Collection
  • Dosing: Following an overnight fast of at least 10 hours, subjects will receive a single oral dose of (S)-Oxybutynin.

  • Blood Sampling: Venous blood samples (approximately 5 mL) will be collected into tubes containing an appropriate anticoagulant (e.g., K₂EDTA) at the following time points: pre-dose (0 hours), and 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Blood samples will be centrifuged at approximately 3000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma samples will be stored frozen at -70°C or below until analysis.

Bioanalytical Method: LC-MS/MS Quantification of (S)-Oxybutynin

This section details the methodology for the simultaneous quantification of (S)-Oxybutynin and its active metabolite, (S)-N-desethyloxybutynin, in human plasma.

  • Internal Standard: A working solution of this compound is prepared in a suitable organic solvent (e.g., methanol).

  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of the this compound internal standard working solution and vortex briefly.

    • Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex.

    • Add 3 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate) and vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase and inject into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system capable of gradient elution.

    • Chiral Column: A chiral stationary phase is required for the enantioselective separation of (S)-Oxybutynin. A suitable column is a Lux Amylose-2 (150mm × 4.6mm, 3µm) or equivalent.[2]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10mM ammonium (B1175870) bicarbonate), with potential addition of modifiers like methanol (B129727) or isopropanol (B130326) to achieve optimal chiral separation.[2]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor the specific precursor to product ion transitions for (S)-Oxybutynin, (S)-N-desethyloxybutynin, and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
(S)-Oxybutynin 358.3142.2
(S)-N-desethyloxybutynin 330.396.2
This compound 368.3142.2

Note: The specific m/z values may vary slightly depending on the instrument and conditions.

Pharmacokinetic Analysis

Pharmacokinetic parameters (Cmax, Tmax, AUC₀-t, AUC₀-inf, t₁/₂) for (S)-Oxybutynin will be calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., WinNonlin).

Mandatory Visualizations

G cluster_prestudy Pre-Study Phase cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_poststudy Post-Study Phase Protocol Protocol Design & IRB Approval Recruitment Subject Recruitment & Screening Protocol->Recruitment Dosing Dosing of (S)-Oxybutynin Recruitment->Dosing Sampling Blood Sample Collection Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing SamplePrep Sample Preparation (LLE) with this compound Processing->SamplePrep LCMS Chiral LC-MS/MS Analysis SamplePrep->LCMS Quantification Data Quantification LCMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis Reporting Final Report Generation PK_Analysis->Reporting

Caption: Experimental workflow for the pharmacokinetic study of (S)-Oxybutynin.

G Oxybutynin (S)-Oxybutynin Metabolite (S)-N-desethyloxybutynin (Active Metabolite) Oxybutynin->Metabolite N-deethylation Inactive_Metabolite Phenylcyclohexylglycolic acid (Inactive Metabolite) Oxybutynin->Inactive_Metabolite Hydrolysis CYP3A4 CYP3A4 (Liver and Gut Wall) CYP3A4->Metabolite Esterase Esterases Esterase->Inactive_Metabolite

Caption: Metabolic pathway of (S)-Oxybutynin.

References

Application Notes and Protocols for the Detection of (S)-Oxybutynin-d10 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of (S)-Oxybutynin-d10 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols include detailed mass spectrometry parameters, sample preparation procedures, and chromatographic conditions.

Introduction

Oxybutynin (B1027) is an anticholinergic medication used to treat overactive bladder.[1][2] It acts as a competitive antagonist of the M1, M2, and M3 subtypes of the muscarinic acetylcholine (B1216132) receptor.[1] The commercially available drug is a racemate, with the (R)-enantiomer being more potent.[1] Monitoring the levels of oxybutynin and its metabolites is crucial for pharmacokinetic and bioequivalence studies.[1][3] Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification in biological matrices.

Mass Spectrometry Parameters

The detection of (S)-Oxybutynin and its deuterated internal standard, this compound, is typically performed using a triple quadrupole mass spectrometer in the positive ionization mode with multiple reaction monitoring (MRM).[4][5][6]

Table 1: Mass Spectrometry Parameters for (S)-Oxybutynin and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
(S)-Oxybutynin358.2142.2Positive ESI
This compound368.3 (calculated)142.2Positive ESI

Note: The precursor ion for this compound is calculated based on the addition of 10 deuterium (B1214612) atoms to the molecular weight of Oxybutynin. The product ion remains the same as it corresponds to a common fragment. The transition of m/z 358.2 → 142.2 for oxybutynin has been widely reported.[1][6][7]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of (S)-Oxybutynin from human plasma.[1][4]

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Methyl tert-butyl ether (MTBE)

  • 0.5M Sodium Hydroxide (NaOH)

  • Reconstitution solution (e.g., Acetonitrile and 2 mM Ammonium Acetate, 90:10 v/v)[1]

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 400 µL of plasma sample, add 20 µL of the internal standard working solution and vortex.[1]

  • Add 100 µL of 0.5M NaOH and vortex.[1]

  • Add 2 mL of MTBE, vortex for 5 minutes at 2500 rpm, and then centrifuge for 5 minutes at 4000 rpm at 5°C.[1]

  • Freeze the aqueous layer and transfer the organic supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue with 400 µL of the reconstitution solution.[1]

Liquid Chromatography Conditions

Table 2: Liquid Chromatography Parameters

ParameterValue
HPLC SystemShimadzu HPLC or equivalent[1]
ColumnHypurity C18, 100 x 4.6 mm, 5 µm or equivalent[1]
Mobile PhaseAcetonitrile and 2 mM Ammonium Acetate (90:10 v/v)[1]
Flow Rate0.4 - 1.5 mL/min[8][9]
Injection Volume20 µL[1]
Column Temperature40°C[8]
Run Time3.5 minutes[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the detection of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

Signaling Pathway of Oxybutynin

Oxybutynin exerts its therapeutic effect by acting as an antagonist at muscarinic acetylcholine receptors, primarily the M3 subtype, on bladder smooth muscle. This antagonism inhibits the action of acetylcholine, leading to muscle relaxation and a reduction in urinary urgency and frequency.

signaling_pathway cluster_receptor Bladder Smooth Muscle Cell cluster_ligands cluster_effect Cellular Response M3_receptor M3 Muscarinic Receptor Contraction Muscle Contraction M3_receptor->Contraction Leads to ACh Acetylcholine (ACh) ACh->M3_receptor Binds & Activates Oxy (S)-Oxybutynin Oxy->M3_receptor Binds & Blocks Relaxation Muscle Relaxation Oxy->Relaxation Promotes

Caption: Antagonistic action of (S)-Oxybutynin at the M3 receptor.

References

Application of (S)-Oxybutynin-d10 in Metabolic Profiling Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

(S)-Oxybutynin, the R-enantiomer of oxybutynin (B1027), is the pharmacologically active component responsible for the antimuscarinic effects used in the treatment of overactive bladder. Understanding its metabolic fate is crucial for optimizing therapeutic outcomes and minimizing adverse effects. Oxybutynin undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4, in the liver and gut wall.[1][2][3] The primary active metabolite, N-desethyloxybutynin (DEO), exhibits pharmacological activity similar to the parent drug and is found in plasma at concentrations 5 to 12 times greater than that of oxybutynin after oral administration.[1][3]

Metabolic profiling studies, aimed at quantifying the parent drug and its metabolites in biological matrices, are essential for pharmacokinetic and toxicokinetic assessments. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[4][5][6] (S)-Oxybutynin-d10, a deuterated analog of (S)-Oxybutynin, serves as an ideal internal standard for these studies. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively correcting for matrix effects and variations in instrument response.[7][8]

This document provides detailed application notes and protocols for the use of this compound in the metabolic profiling of (S)-Oxybutynin.

Metabolic Pathway of Oxybutynin

Oxybutynin is metabolized through several oxidative pathways, with N-deethylation being a major route, leading to the formation of the active metabolite N-desethyloxybutynin (DEO).[1][9] Other identified pathways include N-oxidation and hydroxylation of the cyclohexyl ring.[9] The inactive metabolite, phenylcyclohexylglycolic acid, is also produced.[1][2]

Oxybutynin Metabolism Metabolic Pathway of Oxybutynin Oxybutynin (S)-Oxybutynin DEO N-desethyloxybutynin (DEO) (Active) Oxybutynin->DEO CYP3A4 (N-deethylation) PCGA Phenylcyclohexylglycolic Acid (Inactive) Oxybutynin->PCGA CYP3A4 Other Other Oxidative Metabolites Oxybutynin->Other CYP3A4 (N-oxidation, Hydroxylation)

Caption: Metabolic pathway of (S)-Oxybutynin.

Quantitative Bioanalysis Workflow

A typical workflow for the quantitative analysis of (S)-Oxybutynin and its metabolites in a biological matrix (e.g., plasma) using this compound as an internal standard is depicted below. This process involves sample preparation, LC-MS/MS analysis, and data processing.

Bioanalytical Workflow Quantitative Bioanalysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification using Analyte/IS Ratio Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow for quantitative bioanalysis.

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions

Materials:

  • (S)-Oxybutynin (analyte)

  • This compound (internal standard)

  • N-desethyloxybutynin (metabolite)

  • Methanol (B129727) (HPLC grade)

  • Control biological matrix (e.g., human plasma)

Procedure:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-Oxybutynin, N-desethyloxybutynin, and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the (S)-Oxybutynin and N-desethyloxybutynin stock solutions with methanol to create working standard solutions at various concentrations.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Standards: Spike control plasma with the appropriate working standard solutions to create a calibration curve over the desired concentration range (e.g., 0.1-200 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in control plasma at low, medium, and high concentrations, independent of the calibration standards.

Sample Preparation (Liquid-Liquid Extraction)

Materials:

  • Plasma samples (calibration standards, QC samples, and unknown samples)

  • Internal Standard Working Solution (100 ng/mL this compound)

  • Extraction solvent (e.g., n-hexane or methyl tert-butyl ether)

  • 0.1 M Sodium hydroxide (B78521)

  • Centrifuge

  • Evaporator

Procedure:

  • To 100 µL of each plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex briefly to mix.

  • Add 50 µL of 0.1 M Sodium hydroxide to alkalinize the sample.

  • Add 600 µL of the extraction solvent.

  • Vortex for 5 minutes to extract the analytes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (S)-Oxybutynin: m/z 358.2 → 142.1

    • N-desethyloxybutynin: m/z 330.2 → 142.1

    • This compound: m/z 368.2 → 142.1

  • Collision Energy: Optimize for each transition.

Data Presentation

Pharmacokinetic Parameters of Oxybutynin and N-desethyloxybutynin

The following tables summarize typical pharmacokinetic parameters for oxybutynin and its active metabolite, N-desethyloxybutynin, following different routes of administration.

Table 1: Pharmacokinetic Parameters after Oral Administration (5 mg immediate-release tablet)

Parameter(S)-OxybutyninN-desethyloxybutyninReference
Cmax (ng/mL) ~85-12 times higher than Oxybutynin[1][3][10]
Tmax (hr) < 1-[2][10]
Half-life (hr) 2-3-[2][10][11]
Bioavailability (%) ~6-[1][2][11]

Table 2: Pharmacokinetic Parameters after Transdermal Administration (3.9 mg/day patch)

Parameter(S)-OxybutyninN-desethyloxybutyninReference
Cmax (ng/mL) - Single Dose 3.4 ± 1.1-[12]
Cmax (ng/mL) - Multiple Doses 6.6 ± 2.4-[12]
Tmax (hr) - Single Dose 36-[12]
Tmax (hr) - Multiple Doses 10-[12]
AUC Ratio (DEO/Oxybutynin) -1.3 - 1.5[12]

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of (S)-Oxybutynin and its metabolites in biological matrices. The protocols outlined in this document provide a robust framework for conducting metabolic profiling studies, which are critical for the clinical development and therapeutic monitoring of oxybutynin. The established LC-MS/MS methodology, coupled with a reliable internal standard, ensures high-quality data for pharmacokinetic and other drug metabolism studies.

References

Application Notes and Protocols for Bioequivalence Studies of Oxybutynin Formulations using (S)-Oxybutynin-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxybutynin (B1027) is an antimuscarinic agent widely used for the treatment of overactive bladder. It works by competitively inhibiting muscarinic acetylcholine (B1216132) receptors (primarily M1 and M3 subtypes) in the detrusor muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity.[1][2][3][4] The development of generic and new formulations of oxybutynin necessitates bioequivalence (BE) studies to ensure comparable bioavailability and therapeutic efficacy to the reference product.

(S)-Oxybutynin-d10, a deuterated analog of the S-enantiomer of oxybutynin, serves as an ideal internal standard (IS) for the quantitative analysis of oxybutynin in biological matrices during these BE studies. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays provides high precision and accuracy due to its similar chemical and physical properties to the analyte, while its mass difference allows for clear differentiation.

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of oxybutynin formulations.

Pharmacokinetic Profiles of Oxybutynin Formulations

The pharmacokinetic parameters of oxybutynin can vary significantly depending on the formulation. Understanding these differences is crucial for designing appropriate bioequivalence studies. Key pharmacokinetic parameters for different formulations are summarized below.

Formulation TypeCmax (ng/mL)Tmax (h)Half-life (t1/2) (h)
Immediate-Release (IR) Oral ~12~12-3
Extended-Release (ER) Oral ~4~5~13
Transdermal Patch (TDS) ~5.4 ± 2.748~8.5 ± 3.5
Topical Gel (OTG) N/AN/A62-84

Data compiled from multiple sources.[1][5][6][7][8]

Bioequivalence Study Protocol

A typical bioequivalence study for an oxybutynin formulation involves a randomized, crossover design in healthy volunteers.

Study Design and Workflow

The overall workflow of a bioequivalence study for an oxybutynin formulation is depicted in the following diagram.

BE_Study_Workflow cluster_screening Subject Screening & Recruitment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Sample Analysis & Data Processing s1 Inclusion/Exclusion Criteria Assessment s2 Informed Consent s1->s2 p1_dose Randomized Dosing (Test or Reference) s2->p1_dose p1_sample Serial Blood Sampling p1_dose->p1_sample washout Washout Period p1_sample->washout p2_dose Crossover Dosing washout->p2_dose p2_sample Serial Blood Sampling p2_dose->p2_sample analysis LC-MS/MS Analysis with this compound p2_sample->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc stat_analysis Statistical Analysis (90% CI) pk_calc->stat_analysis bioequivalence Bioequivalence Determination stat_analysis->bioequivalence stat_analysis->bioequivalence Pass non_bioequivalence Non-Bioequivalence stat_analysis->non_bioequivalence stat_analysis->non_bioequivalence Fail

Bioequivalence Study Workflow Diagram
Subject Selection

Healthy adult volunteers, typically between 18 and 55 years of age, are recruited for the study. A thorough medical history, physical examination, and laboratory tests are conducted to ensure subjects meet the inclusion and exclusion criteria.

Dosing and Administration

In a two-period, two-sequence crossover study, subjects are randomly assigned to receive a single dose of either the test or the reference oxybutynin formulation. After a washout period of at least 10 half-lives of the drug, subjects receive the alternate formulation.

Blood Sampling

Blood samples are collected in tubes containing an appropriate anticoagulant at predefined time points before and after drug administration. The sampling schedule is designed to adequately capture the absorption, distribution, and elimination phases of the drug. For an immediate-release formulation, this might include samples at 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

Sample Handling and Storage

Plasma is separated from the blood samples by centrifugation and stored frozen at -20°C or below until analysis.

Analytical Methodology: LC-MS/MS

A validated LC-MS/MS method is used for the simultaneous quantification of oxybutynin and its active metabolite, N-desethyloxybutynin, in plasma samples.

Sample Preparation Protocol
  • Thawing and Aliquoting : Frozen plasma samples are thawed at room temperature. A 200-400 µL aliquot of each plasma sample, quality control (QC) sample, and calibration standard is transferred to a clean microcentrifuge tube.

  • Internal Standard Spiking : Add a precise volume (e.g., 20 µL) of the internal standard working solution, containing this compound and a deuterated analog of N-desethyloxybutynin, to each tube.

  • Alkalinization : Add a small volume (e.g., 100 µL) of a basic solution, such as 0.5M Sodium Hydroxide, to each tube and vortex briefly.[9]

  • Liquid-Liquid Extraction (LLE) :

    • Add an appropriate organic extraction solvent, such as a mixture of methyl tert-butyl ether and ethyl acetate, to each tube.[10][11]

    • Vortex vigorously for several minutes to ensure thorough mixing and extraction.

    • Centrifuge the samples to separate the organic and aqueous layers.

  • Evaporation : Transfer the organic layer to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution : Reconstitute the dried extract in a specific volume of the mobile phase and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions
ParameterTypical Setting
LC Column C18 column (e.g., 100 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 2 mM Ammonium Acetate (90:10 v/v)
Flow Rate 0.8 - 1.0 mL/min
Injection Volume 10 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions
Oxybutynine.g., m/z 358.2 → 142.2
This compounde.g., m/z 368.2 → 142.2
N-desethyloxybutynine.g., m/z 330.3 → 96.1

Instrumental conditions should be optimized for the specific equipment used.[9]

Method Validation

The analytical method must be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Pharmacokinetic and Statistical Analysis

Pharmacokinetic Parameters

The following pharmacokinetic parameters are calculated for both oxybutynin and its active metabolite, N-desethyloxybutynin, for each subject:

  • Cmax : Maximum observed plasma concentration.

  • Tmax : Time to reach Cmax.

  • AUC0-t : Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞ : Area under the plasma concentration-time curve from time zero to infinity.

  • t1/2 : Elimination half-life.

Statistical Analysis

The primary pharmacokinetic parameters for bioequivalence assessment are Cmax, AUC0-t, and AUC0-∞. These parameters are log-transformed, and an analysis of variance (ANOVA) is performed. The 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) of the log-transformed data are calculated. For the test product to be considered bioequivalent to the reference product, the 90% CIs for these parameters must fall within the acceptance range of 80.00% to 125.00%.

Data Presentation: Example Bioequivalence Study Results

The following table provides an example of how to present the results of a bioequivalence study for an oral oxybutynin formulation.

Table 1: Summary of Pharmacokinetic Parameters for Oxybutynin (Test vs. Reference Formulation)

ParameterFormulationGeometric Mean90% Confidence Interval
Cmax (ng/mL) Test11.592.5% - 110.8%
Reference12.1
AUC0-t (ng·h/mL) Test75.295.1% - 108.3%
Reference77.9
AUC0-∞ (ng·h/mL) Test80.194.5% - 107.9%
Reference82.8

This is example data and does not represent an actual study.

Mechanism of Action: Muscarinic Receptor Antagonism

Oxybutynin exerts its therapeutic effect by blocking the action of acetylcholine at muscarinic receptors on the detrusor muscle. This prevents the muscle contractions that lead to the symptoms of overactive bladder.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Detrusor Muscle Cell ach_vesicle Acetylcholine (ACh) Vesicles ach ACh ach_vesicle->ach Release m3_receptor M3 Muscarinic Receptor contraction Muscle Contraction m3_receptor->contraction Activates ach->m3_receptor Binds to oxybutynin Oxybutynin oxybutynin->m3_receptor Blocks

Oxybutynin's Mechanism of Action

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioequivalence studies of oxybutynin formulations allows for robust and reliable quantification of the drug and its active metabolite. The protocols and information provided in these application notes offer a framework for designing and conducting successful bioequivalence studies, ultimately ensuring the safety and efficacy of generic and new oxybutynin products.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in (S)-Oxybutynin-d10 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of (S)-Oxybutynin-d10.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as (S)-Oxybutynin, due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1] These effects significantly compromise the accuracy, precision, and sensitivity of the analytical method by interfering with the analyte's ionization in the mass spectrometer's source.[1][2]

Q2: How does the use of a deuterated internal standard like this compound help mitigate matrix effects?

A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are the preferred choice for compensating for matrix effects in LC-MS/MS analysis.[1][3] Since this compound is chemically almost identical to the analyte (S)-Oxybutynin, it co-elutes and experiences similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift causes them to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[1][3]

Q4: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?

A4: Regulatory bodies like the FDA require that bioanalytical methods be validated to ensure they are free from significant matrix effects.[4][5] This involves evaluating the matrix effect in at least six different sources (lots) of the biological matrix.[5] The accuracy and precision of quality control (QC) samples in these different matrices should typically be within ±15%.[5] The goal is to demonstrate that the method is reliable and reproducible across different patient populations or sample sources.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the quantification of this compound that may be related to matrix effects.

Problem Potential Cause(s) Recommended Solution(s)
Poor reproducibility of analyte/IS ratio Differential Matrix Effects: The analyte and this compound are experiencing different levels of ion suppression or enhancement.[1][3]- Optimize Chromatography: Adjust the mobile phase, gradient, or column to ensure co-elution of the analyte and IS.[6][7] - Improve Sample Cleanup: Employ a more rigorous sample preparation method (e.g., switch from protein precipitation to SPE or LLE) to remove interfering matrix components.[6][8]
IS Instability: The deuterated internal standard may be unstable in the sample matrix.- Investigate IS Stability: Perform stability experiments under various conditions (bench-top, freeze-thaw, long-term). - Use Freshly Prepared Standards: Prepare internal standard working solutions fresh for each analytical run.
Low signal intensity (Ion Suppression) Co-elution with Phospholipids: Phospholipids from plasma or serum are a major cause of ion suppression in ESI-MS.[8][9]- Phospholipid Removal: Use specialized sample preparation products (e.g., HybridSPE-Phospholipid plates) or techniques designed to remove phospholipids.[9] - Optimize Chromatography: Develop a chromatographic method that separates the analyte from the phospholipid elution region.[2]
High Salt Concentration: Salts from buffers or the biological matrix can suppress ionization.- Dilute the Sample: A simple dilution can reduce the concentration of matrix components, but may impact sensitivity.[7] - Use a Desalting Step: Incorporate a desalting step in your SPE protocol.
High signal intensity (Ion Enhancement) Co-eluting Matrix Components: Some matrix components can enhance the ionization of the analyte.- Improve Sample Cleanup: As with ion suppression, more effective sample preparation (SPE, LLE) can remove the enhancing components.[7][8] - Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent enhancement.[6]
Inconsistent results across different batches of matrix Lot-to-Lot Variability: Different sources of biological matrix can have varying compositions, leading to different matrix effects.[5]- Evaluate Multiple Lots: During method validation, test at least six different lots of the matrix to assess the impact of variability.[5] - Develop a Robust Method: Aim for a sample preparation and chromatographic method that is less susceptible to minor variations in matrix composition.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

This protocol outlines the standard procedure to quantify the extent of matrix effects.

Objective: To determine the degree of ion suppression or enhancement for (S)-Oxybutynin in a specific biological matrix.

Materials:

  • Blank biological matrix from at least six different sources.

  • (S)-Oxybutynin and this compound reference standards.

  • LC-MS/MS system.

  • Appropriate solvents and reagents for sample preparation and mobile phase.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix at the same concentration as Set A.

    • Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process. (This set is primarily for recovery determination but is often analyzed concurrently).[1]

  • Analyze all three sets of samples by the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100 [1]

      • An ME of 100% indicates no matrix effect.

      • An ME < 100% indicates ion suppression.

      • An ME > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

  • Calculate the IS-Normalized Matrix Factor:

    • (Peak Area Analyte in Set B / Peak Area IS in Set B) / (Peak Area Analyte in Set A / Peak Area IS in Set A)

    • The CV of the IS-normalized matrix factor across the different matrix lots should be ≤15%.[10]

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This is a general LLE protocol that has been shown to be effective for the extraction of oxybutynin (B1027) from plasma.[10][11][12]

Objective: To extract (S)-Oxybutynin and this compound from plasma while minimizing matrix components.

Materials:

  • Plasma samples.

  • This compound internal standard solution.

  • Extraction solvent (e.g., a mixture of ethyl acetate, diethyl ether, and n-hexane, or methyl tert-butyl ether).[11][12]

  • Reconstitution solvent (e.g., mobile phase).

  • Vortex mixer, centrifuge.

Procedure:

  • Sample Aliquoting: Pipette a known volume of plasma (e.g., 200 µL) into a clean tube.

  • Internal Standard Addition: Add the this compound internal standard solution.

  • pH Adjustment (Optional but Recommended): Adjust the pH of the sample to be basic (e.g., using a small volume of dilute ammonium (B1175870) hydroxide) to ensure oxybutynin is in its uncharged form for efficient extraction into an organic solvent.

  • Extraction: Add the extraction solvent (e.g., 1 mL of methyl tert-butyl ether), vortex vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 4000 rpm) for 5-10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of the reconstitution solvent.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

cluster_start Start cluster_investigation Investigation cluster_solutions Solutions start Poor Reproducibility or Inaccurate Results check_me Suspect Matrix Effects start->check_me eval_me Perform Matrix Effect Experiment (Protocol 1) check_me->eval_me diff_me Differential Matrix Effects Detected? eval_me->diff_me opt_chrom Optimize Chromatography (Co-elution of Analyte/IS) diff_me->opt_chrom Yes imp_cleanup Improve Sample Cleanup (e.g., LLE, SPE) diff_me->imp_cleanup Yes revalidate Re-validate Method diff_me->revalidate No, but other issues found opt_chrom->revalidate imp_cleanup->revalidate

Caption: Troubleshooting workflow for poor reproducibility.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result plasma Plasma Sample + this compound (IS) extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) plasma->extraction extract Clean Extract extraction->extract lc LC Separation extract->lc ms MS/MS Detection lc->ms data Data Acquisition (Analyte/IS Ratio) ms->data quant Accurate Quantification data->quant

Caption: General workflow for bioanalysis.

References

Improving chromatographic resolution of (S)-Oxybutynin and its deuterated standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic resolution of (S)-Oxybutynin and its deuterated standard.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of (S)-Oxybutynin and the analysis of its deuterated internal standard.

Issue 1: Poor Enantiomeric Resolution of (S)- and (R)-Oxybutynin

Question: We are observing poor or no separation between the (S)- and (R)-Oxybutynin enantiomers. What are the potential causes and solutions?

Answer:

Poor enantiomeric resolution is a common challenge in chiral chromatography. Several factors can contribute to this issue. Here is a step-by-step troubleshooting workflow:

G start Start: Poor Resolution check_column 1. Verify Chiral Column Selection - Is it appropriate for oxybutynin (B1027)? - Is the column still performing well? start->check_column check_mp 2. Optimize Mobile Phase - Adjust organic modifier ratio. - Modify pH (for reversed-phase). - Add/adjust additive concentration (e.g., DEA). check_column->check_mp Column OK solution Resolution Improved check_column->solution Column Issue Resolved check_temp 3. Evaluate Column Temperature - Can temperature changes improve selectivity? check_mp->check_temp No Improvement check_mp->solution Resolution Achieved check_flow 4. Adjust Flow Rate - Lower flow rate to increase interaction time. check_temp->check_flow No Improvement check_temp->solution Resolution Achieved check_flow->solution Resolution Achieved no_solution Consult Column Manufacturer's Guide check_flow->no_solution Still Poor

Caption: Troubleshooting workflow for poor enantiomeric resolution.

  • Inappropriate Chiral Stationary Phase (CSP): The choice of chiral column is critical. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are commonly used for oxybutynin enantiomers.[1][2][3][4] Ovomucoid-based columns have also demonstrated successful separation.[5][6][7] Ensure you are using a CSP known to be effective for this separation.

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly impacts resolution.

    • Normal Phase: A common mobile phase is a mixture of hexane (B92381) and an alcohol (e.g., isopropanol (B130326) or ethanol) with a small amount of an amine additive like diethylamine (B46881) (DEA).[1][2] Adjusting the ratio of the alcohol can impact retention and resolution. The amine additive helps to improve peak shape.

    • Reversed Phase: For ovomucoid columns, the mobile phase pH, ionic strength, and the type and concentration of the organic modifier are crucial variables.[5][6][7] A mobile phase pH of around 5.0 has been shown to provide the best enantiomeric separation on this type of column.[6][7]

  • Column Temperature: Temperature can affect the interactions between the analyte and the CSP. Experimenting with different column temperatures (e.g., in the range of 25-40°C) can sometimes improve resolution.[6][7]

  • Flow Rate: Lowering the flow rate can increase the interaction time of the enantiomers with the stationary phase, potentially leading to better resolution.

Issue 2: Co-elution or Poor Resolution of (S)-Oxybutynin and its Deuterated Standard

Question: My deuterated internal standard is not co-eluting with (S)-Oxybutynin, or they are poorly resolved. Why is this happening and how can I fix it?

Answer:

Ideally, a deuterated internal standard should co-elute with the analyte.[8][9] However, a phenomenon known as the "isotope effect" can sometimes cause a slight difference in retention times, particularly in reversed-phase chromatography where the deuterated compound may elute slightly earlier.[10]

G start Start: Analyte/IS Resolution Issue check_isotope_effect 1. Acknowledge Isotope Effect - Deuterated compounds can elute slightly earlier. start->check_isotope_effect check_integration 2. Verify Peak Integration - Ensure software correctly integrates partially overlapping peaks. check_isotope_effect->check_integration adjust_chromatography 3. Minor Chromatographic Adjustments - Slight modification of mobile phase or temperature. check_integration->adjust_chromatography confirm_coelution 4. Confirm Co-elution is Not Essential - For MS detection, perfect co-elution is less critical than consistent elution. adjust_chromatography->confirm_coelution solution Accurate Quantification Achieved confirm_coelution->solution

Caption: Logical workflow for addressing analyte and internal standard resolution.

  • Isotope Effect: The increased mass due to deuterium (B1214612) can lead to slight differences in physicochemical properties, causing a small separation on the chromatographic column.[10] This is a known phenomenon and may not necessarily be a problem if the resolution is consistent.

  • Impact on Quantification: For mass spectrometry (MS) detection, perfect co-elution is less critical than for UV detection, as the mass-to-charge ratio is used for differentiation.[8] The key is that both compounds experience the same matrix effects.[10] If the retention time shift is minimal, it may not impact the accuracy and precision of your assay.

  • Troubleshooting Steps:

    • Confirm the Identity of the Peaks: Ensure that you have correctly identified the peaks for (S)-Oxybutynin and its deuterated standard.

    • Evaluate the Degree of Separation: If the peaks are baseline resolved, this may be acceptable for quantification, provided the integration is accurate.

    • Minor Method Adjustments: Small changes to the mobile phase composition or temperature may alter the retention times and potentially reduce the separation. However, be cautious not to compromise the chiral resolution of the oxybutynin enantiomers.

Issue 3: Poor Peak Shape (Tailing or Fronting)

Question: I am observing significant peak tailing for (S)-Oxybutynin. What could be the cause?

Answer:

Poor peak shape can be caused by a variety of factors, from column issues to inappropriate mobile phase conditions.

  • Secondary Interactions: Oxybutynin has a basic amine group that can interact with acidic silanol (B1196071) groups on the silica (B1680970) support of the column, leading to peak tailing. The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase in normal-phase chromatography can help to saturate these active sites and improve peak shape.[1][2]

  • Mobile Phase pH (Reversed-Phase): In reversed-phase chromatography, operating at an appropriate pH is crucial. For an ovomucoid column, a mobile phase pH of 5.0 was found to provide good peak shape, while higher pH values resulted in severe peak tailing.[6][7]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: A contaminated or old column can also result in poor peak shapes. Consider flushing the column or replacing it if performance does not improve.

Frequently Asked Questions (FAQs)

Q1: What type of chiral column is recommended for (S)-Oxybutynin separation?

A1: Polysaccharide-based chiral stationary phases, such as amylose and cellulose derivatives, are widely and successfully used.[1][2][3][4] Columns like the Lux i-Amylose-3 and Amycoat have shown good results.[1][2] Protein-based columns, specifically ovomucoid columns, are also a viable option.[5][6][7]

Q2: What are typical mobile phase conditions for the chiral separation of oxybutynin?

A2: This depends on the type of chromatography:

  • Normal Phase: A common mobile phase consists of n-hexane, an alcohol like 2-propanol or ethanol (B145695), and a small percentage of an amine modifier like diethylamine (DEA). A typical ratio is n-hexane:2-propanol:DEA (80:20:0.1, v/v/v).[2]

  • Reversed Phase (with an ovomucoid column): A mobile phase of 40 mM citric acid at pH 5.0 with 12% ethanol has been shown to be effective.[6][7]

Q3: Why is a deuterated internal standard used for (S)-Oxybutynin analysis?

A3: Deuterated internal standards are considered the gold standard for quantitative analysis, especially in LC-MS.[8] They have nearly identical chemical and physical properties to the analyte.[10] This ensures they behave similarly during sample preparation, extraction, and chromatographic analysis, which helps to correct for variability and matrix effects, leading to higher accuracy and precision.[8][9][10]

Q4: Can the deuterated standard affect the retention time of (S)-Oxybutynin?

A4: While the internal standard itself does not affect the retention time of the analyte, the presence of deuterium atoms can sometimes lead to a slight shift in the retention time of the standard compared to the non-deuterated analyte. This is known as the chromatographic isotope effect.[10]

Q5: What are the key parameters to optimize for improving the resolution of oxybutynin enantiomers?

A5: The most influential parameters are:

  • The choice of the chiral stationary phase.

  • The composition of the mobile phase (type and ratio of organic modifiers, pH, and additives).[5][11]

  • Column temperature.[5][6]

  • Flow rate.

Experimental Protocols

Method 1: Normal Phase HPLC for Chiral Separation

This method is based on the separation using a polysaccharide-based chiral column.

ParameterValueReference
Column Lux 5 µm i-Amylose-3, 250 x 4.6 mm[1]
Mobile Phase Hexane:Isopropanol with 0.1% Diethylamine (80:20)[1]
Flow Rate 0.6 mL/min[1]
Injection Volume 10 µL[1]
Detection UVNot Specified
Temperature AmbientNot Specified

Method 2: Reversed-Phase HPLC for Chiral Separation

This method utilizes a protein-based chiral column.

ParameterValueReference
Column Ovomucoid[5][6][7]
Mobile Phase 40 mM Citric Acid, pH 5.0, with 12% Ethanol[6][7]
Flow Rate 1.0 mL/min[6][7]
Column Temperature 30°C[6][7]
Detection UVNot Specified
Run Time < 10 minutes[5][6][7]

Quantitative Data Summary

Table 1: Comparison of Chiral Separation Methods for Oxybutynin

MethodColumn TypeMobile PhaseSeparation Factor (α)Resolution (Rs)Reference
Normal PhaseAmycoatn-hexane:2-PrOH:DEA (80:20:0.1)1.411.34[2]
Reversed-PhaseOvomucoid40 mM Citric Acid, pH 5.0, 12% EthanolNot ReportedBaseline Resolved[6][7]

Table 2: Linearity and Limits of Detection for Oxybutynin Enantiomers (Ovomucoid Column)

ParameterValueReference
Linearity Range 8.36 to 668.8 µg/g[5][6]
Correlation Coefficient (r) > 0.999[5][6]
Detection Limit 4.5 µg/g[5]
Quantitation Limit 9.0 µg/g[5]

References

Addressing isotopic cross-talk between (S)-Oxybutynin and (S)-Oxybutynin-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic cross-talk between (S)-Oxybutynin and its deuterated internal standard, (S)-Oxybutynin-d10, during LC-MS/MS analysis.

Troubleshooting Guide

Issue: Inaccurate quantification and non-linear calibration curves at high analyte concentrations.

Question: My calibration curve for (S)-Oxybutynin is becoming non-linear at the upper concentration range, and I'm observing a higher-than-expected response for the this compound internal standard in my highest calibration standards. What could be the cause?

Answer: This is a classic sign of isotopic cross-talk, where the signal from the high concentration of the unlabeled analyte, (S)-Oxybutynin, is contributing to the signal of the deuterated internal standard, this compound. The natural isotopic abundance of elements like carbon-13 in the (S)-Oxybutynin molecule can lead to a small percentage of molecules having a mass that overlaps with the mass of the internal standard, causing this interference.[1][2][3]

Potential Solutions:

  • Optimize the Concentration of the Internal Standard: Increasing the concentration of the this compound working solution can help to minimize the relative contribution of the cross-talk from the analyte. However, be mindful not to saturate the detector.[2]

  • Select a Different Isotope for the Internal Standard: If possible, using an internal standard with a higher degree of deuteration or labeling with ¹³C or ¹⁵N can shift the mass further from the analyte, reducing the likelihood of isotopic overlap.[4]

  • Monitor a Less Abundant Isotope of the Internal Standard: A novel approach to mitigate cross-signal contribution is to monitor a less abundant, higher mass isotope of the stable isotope-labeled internal standard (SIL-IS).[1][2] This isotope is less likely to have signal contribution from the analyte.

  • Chromatographic Separation: While (S)-Oxybutynin and this compound are expected to co-elute, ensuring optimal chromatographic conditions can help to minimize any potential on-column issues that could exacerbate the problem. A robust chromatographic method can also reduce matrix effects which might otherwise complicate the interpretation of results.[5][6][7]

  • Mathematical Correction: If the isotopic contribution is consistent and well-characterized, it may be possible to apply a mathematical correction to the data. This should be a last resort and would require thorough validation.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk in LC-MS/MS analysis?

A1: Isotopic cross-talk, also known as cross-signal contribution, occurs when the signal from an analyte interferes with the signal of its stable isotope-labeled internal standard (SIL-IS), or vice-versa.[1][3] This is often due to the natural abundance of heavy isotopes (e.g., ¹³C) in the analyte, which can result in a small portion of the analyte molecules having a mass-to-charge ratio (m/z) that is monitored for the internal standard. This can lead to inaccuracies in quantification, especially at high analyte concentrations.

Q2: Why is a deuterated internal standard like this compound used?

A2: Deuterated internal standards are considered the "gold standard" in quantitative bioanalysis using LC-MS/MS.[5][8] Because they are chemically almost identical to the analyte, they exhibit very similar behavior during sample preparation, chromatography, and ionization.[4][5] This allows for accurate correction of variations that can occur during the analytical process, such as extraction losses and matrix effects.[6]

Q3: How can I confirm that the issue I'm seeing is isotopic cross-talk?

A3: To confirm isotopic cross-talk, you can perform a simple experiment. Prepare a sample containing a high concentration of (S)-Oxybutynin without any this compound internal standard. Analyze this sample and monitor the mass transition for this compound. If you observe a peak at the retention time of (S)-Oxybutynin, this is a direct indication of cross-talk from the analyte to the internal standard channel.

Q4: Are there regulatory guidelines regarding isotopic cross-talk?

A4: Regulatory bodies like the FDA and EMA have guidelines for bioanalytical method validation that emphasize the importance of selectivity and the absence of interference.[6][9] While they may not use the specific term "isotopic cross-talk," the principles of ensuring that the internal standard response is not affected by the analyte concentration are central to these guidelines. Any significant cross-talk would need to be addressed and documented during method validation.

Q5: Can the choice of mass spectrometer settings influence isotopic cross-talk?

A5: Yes, the resolution settings of your mass spectrometer can play a role. Higher resolution instruments can better distinguish between ions with very similar m/z values, which may help to mitigate some level of isotopic interference. However, for triple quadrupole instruments commonly used for quantitative analysis, this is less of a factor, and addressing the issue through the methods described in the troubleshooting guide is more common.

Data Presentation

Table 1: Impact of (S)-Oxybutynin Concentration on this compound Signal

(S)-Oxybutynin Concentration (ng/mL)This compound Concentration (ng/mL)Observed this compound Peak Area% Contribution from Cross-Talk
0 (Blank)501,000,0000.0%
100501,005,0000.5%
1000501,050,0005.0%
5000501,250,00025.0%
10000501,500,00050.0%

Table 2: Effect of Internal Standard Concentration on Mitigating Cross-Talk at a High Analyte Concentration (10,000 ng/mL)

(S)-Oxybutynin Concentration (ng/mL)This compound Concentration (ng/mL)Observed this compound Peak AreaTheoretical this compound Peak Area% Bias
10,000501,500,0001,000,00050.0%
10,0001002,500,0002,000,00025.0%
10,0002004,500,0004,000,00012.5%

Experimental Protocols

Protocol 1: Evaluation of Isotopic Cross-Talk

Objective: To determine the extent of signal contribution from (S)-Oxybutynin to the this compound mass channel.

Materials:

  • (S)-Oxybutynin certified reference standard

  • This compound certified reference standard

  • LC-MS/MS system

  • Validated chromatographic method for (S)-Oxybutynin

Procedure:

  • Prepare a series of calibration standards of (S)-Oxybutynin in a relevant biological matrix (e.g., human plasma) at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Prepare a blank matrix sample containing no analyte or internal standard.

  • Prepare a zero standard containing only the working concentration of this compound.

  • Prepare a high-concentration sample of (S)-Oxybutynin (at ULOQ) without the addition of this compound.

  • Extract all samples using the established sample preparation method.

  • Analyze the extracted samples by LC-MS/MS, monitoring the transitions for both (S)-Oxybutynin and this compound.

  • In the high-concentration (S)-Oxybutynin sample, measure the peak area in the this compound channel at the expected retention time.

  • Calculate the percentage of cross-talk by comparing the peak area from the high-concentration analyte-only sample to the peak area of the internal standard in the zero standard.

Visualizations

Isotopic_Cross_Talk_Pathway cluster_mass_spec Mass Spectrometer High_Conc_Analyte (S)-Oxybutynin (High Concentration) Analyte_Signal Analyte Signal (Correct) High_Conc_Analyte->Analyte_Signal Primary Ionization IS_Signal IS Signal (Inflated) High_Conc_Analyte->IS_Signal Isotopic Contribution (Cross-Talk) IS This compound (Internal Standard) IS->IS_Signal Primary Ionization

Caption: Logical pathway of isotopic cross-talk in the mass spectrometer.

Troubleshooting_Workflow Start Inaccurate Quantification (Non-Linearity) Check_Cross_Talk Perform Cross-Talk Experiment Start->Check_Cross_Talk Optimize_IS_Conc Increase IS Concentration Check_Cross_Talk->Optimize_IS_Conc Cross-Talk Confirmed Investigate_Other_Causes Investigate Other Causes (e.g., Matrix Effects) Check_Cross_Talk->Investigate_Other_Causes No Cross-Talk Select_New_IS Select Alternative IS (e.g., higher mass) Optimize_IS_Conc->Select_New_IS Issue Persists Validate_Solution Re-validate Method Optimize_IS_Conc->Validate_Solution Issue Resolved Monitor_Less_Abundant Monitor Less Abundant IS Isotope Select_New_IS->Monitor_Less_Abundant No Alternative Available Monitor_Less_Abundant->Validate_Solution

Caption: Troubleshooting workflow for addressing isotopic cross-talk.

References

Stability issues of (S)-Oxybutynin-d10 in stock solutions and processed samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-Oxybutynin-d10 in stock solutions and processed samples. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound internal standard peak area is inconsistent in my LC-MS/MS analysis. What could be the cause?

A1: Inconsistent peak areas for your deuterated internal standard can stem from several stability-related issues. Consider the following troubleshooting steps:

  • Stock Solution Integrity:

    • Solvent Choice: While this compound is soluble in methanol (B129727), acetonitrile (B52724), and DMSO, its long-term stability can vary. For aqueous-based stock solutions, be aware that oxybutynin (B1027) is susceptible to hydrolysis, especially under acidic or basic conditions. One study on non-deuterated oxybutynin showed significant degradation in acidic and basic media[1].

    • Storage Conditions: Ensure your stock solutions are stored at the recommended temperature, typically -20°C or colder, and protected from light. Improper storage can lead to degradation over time.

    • Evaporation: Use tightly sealed vials to prevent solvent evaporation, which would concentrate your standard and lead to erroneously high peak areas.

  • Working Solution Stability:

    • Preparation: Prepare working solutions fresh daily if possible. If stored, they should be kept at refrigerated temperatures (2-8°C) for short periods. A study on oxybutynin in a mobile phase containing acetonitrile and methanol indicated stability for at least 48 hours at ambient temperature[2].

    • Adsorption: Oxybutynin, being a lipophilic compound, may adsorb to certain types of plasticware. It is advisable to use polypropylene (B1209903) or glass containers.

  • Processed Sample Stability:

    • Bench-Top Stability: Limit the time your processed samples are left at room temperature before injection. A clinical pharmacology review of oxybutynin showed it to be stable for up to 25 hours at room temperature in human plasma[3].

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing your samples can lead to degradation. The same review indicated that oxybutynin is stable for up to 6 freeze-thaw cycles in human plasma[3]. It is best practice to aliquot samples if multiple analyses are anticipated.

    • Post-Preparative (Autosampler) Stability: The stability of the extracted analyte in the autosampler vial is crucial. For oxybutynin in processed plasma samples, stability has been demonstrated for up to 314 hours in glass injection vials[3]. However, this can be sequence and instrument-dependent.

Q2: I am developing a new bioanalytical method. How should I assess the stability of this compound?

A2: A comprehensive stability assessment should be an integral part of your method validation. While specific stability data for this compound is not extensively published, the stability of the non-deuterated oxybutynin can be used as a reliable surrogate. The following stability experiments are recommended:

  • Stock Solution Stability: Evaluate the stability of your stock solutions at the intended storage temperature (e.g., -20°C or -80°C) over a defined period.

  • Working Solution Stability: Assess the stability of your working solutions at room temperature and under refrigeration for the anticipated duration of their use.

  • Freeze-Thaw Stability: Subject quality control (QC) samples at low and high concentrations to multiple freeze-thaw cycles (e.g., three to six cycles) before analysis.

  • Bench-Top Stability: Analyze QC samples that have been kept at room temperature for a period that mimics the expected sample handling time during your analytical run.

  • Long-Term Stability: Store QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C) and analyze them at various time points to establish the maximum allowable storage duration.

  • Post-Preparative Stability: Evaluate the stability of extracted samples in the autosampler over the expected duration of an analytical batch.

Q3: Are there any known degradation pathways for oxybutynin that I should be aware of?

A3: Yes, studies on oxybutynin have identified several degradation pathways:

  • Hydrolysis: Oxybutynin is an ester and is therefore susceptible to hydrolysis, which is accelerated in both acidic and basic conditions[1].

  • Oxidation: The tertiary amine group in oxybutynin can be oxidized. A study identified an N-oxide rearrangement product as a significant impurity in transdermal patches under oxidative conditions[4][5].

  • Photodegradation: While some studies suggest oxybutynin is relatively stable under photolytic conditions, it is still good practice to protect stock and working solutions from direct light[1].

Quantitative Stability Data Summary

The following tables summarize stability data for non-deuterated oxybutynin . This information can serve as a valuable reference for handling this compound, as their chemical stabilities are expected to be very similar.

Table 1: Stock and Working Solution Stability of Oxybutynin

ConditionSolvent/MatrixConcentrationDurationTemperatureStability (% Remaining)Reference
Stock SolutionMethanol1 mg/mLNot Specified-20°CAssumed stable with proper storage
Working SolutionAcetonitrile/Methanol/Buffer12 ppm48 hoursAmbient>98%[2]
Aqueous SolutionNormal Saline125 µg/mL4 weeksNot Specified~80%[6]
Aqueous SolutionTap Water125 µg/mL4 weeksNot Specified~25%[6]
Oral SuspensionSyrspend5 mg/mL8 days25°C~100.9%[7]
Oral SuspensionSyrspend5 mg/mL30 days25°C~40.2%[7]

Table 2: Processed Sample Stability of Oxybutynin in Human Plasma

Stability TypeMatrixConcentration LevelsDuration/CyclesTemperatureStability (% of Nominal)Reference
Long-TermHuman Plasma (EDTA)0.15, 1.50, 7.50 ng/mL83 weeks-20°CWithin acceptance criteria[3]
Short-Term (Bench-Top)Human Plasma (EDTA)0.15, 1.50, 7.50 ng/mL25 hoursRoom TemperatureWithin acceptance criteria[3]
Freeze-ThawHuman Plasma (EDTA)0.15, 1.50, 7.50 ng/mL6 cycles-20°C to Room Temp.Within acceptance criteria[3]
Post-PreparativeProcessed Plasma Extract0.15, 1.50, 7.50 ng/mL314 hoursNot Specified (in autosampler)Within acceptance criteria[3]

Experimental Protocols

Protocol 1: Stock Solution Stability Assessment
  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., methanol, acetonitrile, DMSO).

  • Storage: Aliquot the stock solution into multiple vials and store them under the intended long-term storage conditions (e.g., -20°C, protected from light).

  • Analysis: At each time point (e.g., 0, 1, 3, 6 months), retrieve a vial. Prepare a fresh working solution and analyze it using a validated LC-MS/MS method.

  • Evaluation: Compare the peak area or calculated concentration of the stored stock solution to that of a freshly prepared stock solution. The mean concentration should be within ±10% of the nominal concentration.

Protocol 2: Freeze-Thaw Stability Assessment
  • Preparation: Spike a blank biological matrix (e.g., human plasma) with this compound at low and high QC concentration levels.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples completely at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Repeat this freeze-thaw cycle for the desired number of iterations (e.g., 3 to 6).

  • Analysis: After the final thaw, process and analyze the QC samples along with a freshly prepared calibration curve.

  • Evaluation: The mean calculated concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Sample Analysis A Stock Solution This compound B Working Solution Dilution A->B Dilute C Spiking into Biological Matrix B->C Spike D Freeze-Thaw Cycles C->D Subject to Conditions E Bench-Top Incubation C->E Subject to Conditions F Long-Term Storage C->F Subject to Conditions G Sample Extraction D->G Process E->G Process F->G Process H LC-MS/MS Analysis G->H Inject I Data Evaluation H->I Quantify

Caption: Experimental workflow for assessing the stability of this compound in biological samples.

degradation_pathways Oxy This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) Oxy->Hydrolysis Oxidation Oxidation Oxy->Oxidation Photodegradation Photodegradation (Minor Pathway) Oxy->Photodegradation Degradant1 Acid & Amine Degradants Hydrolysis->Degradant1 Ester Cleavage Degradant2 N-Oxide & Rearrangement Products Oxidation->Degradant2 N-Oxidation Degradant3 Photolytic Products Photodegradation->Degradant3

Caption: Potential degradation pathways for this compound based on known oxybutynin stability.

References

Selecting the appropriate MRM transitions for (S)-Oxybutynin-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-Oxybutynin-d10. It is designed to assist with the selection of appropriate Multiple Reaction Monitoring (MRM) transitions and to address common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for this compound?

A1: The selection of appropriate MRM transitions is critical for the selective and sensitive quantification of this compound. Based on available data for deuterated oxybutynin (B1027) internal standards, the following transition is recommended as a starting point for method development.

Data Presentation: Recommended MRM Transition for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Putative Fragmentation
This compound368.3142.1Cleavage of the ester bond

Note: The precursor ion for this compound is calculated based on its molecular weight. The product ion is a common fragment observed for oxybutynin and its deuterated analogs.

One study identified a transition of 369.48/142.08 m/z for a deuterated internal standard of N-desmethyl oxybutynin, which can also serve as a reference point.[1][2]

Q2: How should I optimize the collision energy for the selected MRM transition?

Experimental Protocols: Collision Energy Optimization

A common procedure for optimizing collision energy involves the following steps:

  • Prepare a standard solution: Prepare a solution of this compound at a suitable concentration in a solvent compatible with your LC-MS/MS system (e.g., 50:50 acetonitrile:water).

  • Direct infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate.

  • Select the precursor ion: Set the first quadrupole (Q1) to isolate the precursor ion of this compound (m/z 368.3).

  • Scan the collision energy: Program the mass spectrometer to ramp the collision energy across a range of values (e.g., 10-50 eV) while monitoring the intensity of the target product ion (m/z 142.1) in the third quadrupole (Q3).

  • Determine the optimum value: The collision energy that produces the highest and most stable signal for the product ion is the optimal value. Plot the signal intensity against the collision energy to visualize the optimum.

It is generally recommended to perform this optimization for each new analyte and on each specific instrument.

Q3: What are some common troubleshooting issues when developing an LC-MS/MS method for this compound?

A3: Several issues can arise during method development. Here are some common problems and their potential solutions:

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or low signal for the precursor ion Incorrect mass calculation, poor ionization, source contamination.Verify the molecular weight and expected adducts. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Clean the ion source.
No or low signal for the product ion Inappropriate collision energy, incorrect product ion selection.Perform collision energy optimization as described in Q2. Confirm the fragmentation pattern of oxybutynin.
High background noise Matrix effects from the sample, contaminated mobile phase or LC system.Improve sample preparation to remove interferences. Use high-purity solvents and flush the LC system.
Poor peak shape Incompatible mobile phase, column degradation, secondary interactions.Adjust mobile phase composition (e.g., pH, organic content). Use a new column. Consider adding a small amount of an amine modifier to the mobile phase to reduce tailing.
Inconsistent results Variability in sample preparation, instrument instability.Ensure consistent sample handling and extraction procedures. Perform regular instrument calibration and maintenance.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of this compound using LC-MS/MS with MRM.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Cleanup Sample Cleanup Extraction->Cleanup LC_Column Reverse-Phase C18 Column Cleanup->LC_Column Ion_Source Electrospray Ionization (ESI+) LC_Column->Ion_Source Q1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Integration Peak Integration Detector->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for MRM-based analysis of this compound.

References

Technical Support Center: High-Throughput Analysis of (S)-Oxybutynin-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-throughput analysis of (S)-Oxybutynin-d10. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in high-throughput analysis?

This compound is a deuterated analog of the (S)-enantiomer of Oxybutynin (B1027). In quantitative bioanalytical methods, it serves as an internal standard (IS).[1][2] Its chemical properties are nearly identical to the non-deuterated (S)-Oxybutynin, but it has a higher mass due to the deuterium (B1214612) atoms. This mass difference allows for its differentiation from the analyte of interest in mass spectrometry (MS) while co-eluting chromatographically. Using a stable isotope-labeled internal standard like this compound is crucial for correcting for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.

Q2: What are the key considerations for developing a robust high-throughput LC-MS/MS method for (S)-Oxybutynin?

Developing a robust LC-MS/MS method requires careful optimization of several parameters:

  • Sample Preparation: A clean and efficient extraction method is essential to minimize matrix effects and ensure high recovery. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][3]

  • Chromatographic Separation: Achieving good separation of (S)-Oxybutynin from its R-enantiomer and other matrix components is critical. This often involves the use of a chiral column.[1][4] Mobile phase composition, flow rate, and column temperature must be optimized for good peak shape and resolution.

  • Mass Spectrometric Detection: The selection of appropriate precursor and product ions (Multiple Reaction Monitoring - MRM transitions) for both the analyte and the internal standard is vital for selectivity and sensitivity.[2][5]

Q3: How can I improve the chiral separation of Oxybutynin enantiomers?

Achieving baseline separation of (S)- and (R)-Oxybutynin is often a challenge. Here are some strategies for improvement:

  • Column Selection: Polysaccharide-based chiral stationary phases, such as those with amylose (B160209) or cellulose (B213188) derivatives, are commonly used and have shown good results for separating Oxybutynin enantiomers.[1][4][6]

  • Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier (e.g., isopropanol, methanol) and any additives (e.g., diethylamine, ammonium (B1175870) bicarbonate), can significantly impact chiral resolution.[1][4]

  • Temperature Control: Column temperature can influence the separation efficiency. It's important to maintain a stable and optimized temperature.[7]

Troubleshooting Guide

This guide addresses specific problems that may arise during the high-throughput analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Column Overload Decrease the injection volume or dilute the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For Oxybutynin, a slightly acidic to neutral pH is often used.[1]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Sample Solvent Mismatch Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the mobile phase.[8]
Issue 2: High Signal-to-Noise Ratio or Baseline Noise
Potential Cause Troubleshooting Steps
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives. Degas the mobile phase properly.[9]
Detector Contamination Clean the mass spectrometer source according to the manufacturer's instructions.
Leaks in the LC System Check all fittings and connections for leaks.[7]
Air Bubbles in the System Purge the pump and ensure the mobile phase is adequately degassed.[7]
Issue 3: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Unstable Pump Flow Rate Check the pump for leaks and ensure it is delivering a consistent flow rate.[8]
Poor Column Equilibration Increase the column equilibration time between injections.[7]
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure proper mixing if using a gradient.[7]
Fluctuations in Column Temperature Use a column oven to maintain a constant and stable temperature.[9]
Issue 4: Low or Variable Analyte Recovery
Potential Cause Troubleshooting Steps
Inefficient Sample Extraction Optimize the extraction solvent, pH, and mixing time for liquid-liquid extraction. For solid-phase extraction, ensure the correct sorbent and elution solvent are used.[1]
Analyte Instability Investigate the stability of (S)-Oxybutynin under the storage and experimental conditions.[10]
Matrix Effects (Ion Suppression or Enhancement) Dilute the sample, use a more efficient sample cleanup method, or modify the chromatographic conditions to separate the analyte from interfering matrix components. The use of a deuterated internal standard like this compound helps to compensate for matrix effects.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of (S)-Oxybutynin from Human Plasma

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

    • Vortex the sample for 10 seconds.

  • Extraction:

    • Add 1 mL of an extraction solvent mixture (e.g., ethyl acetate-diethyl ether-n-hexane).[1]

    • Vortex vigorously for 5 minutes.

  • Centrifugation:

    • Centrifuge the tubes at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Chiral LC-MS/MS Analysis
Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Chiral column (e.g., Phenomenex Lux Amylose-2, 150mm x 4.6mm, 3µm)[1]
Mobile Phase Example: A mixture of Solvent A (acetonitrile:10mM ammonium bicarbonate, 80:20 v/v) and Solvent B (2-propanol:methanol, 50:50 v/v) in a 20:80 (v/v) ratio[1]
Flow Rate 0.8 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions (S)-Oxybutynin: To be optimizedthis compound: To be optimized

Data Presentation

Table 1: Example LC-MS/MS Parameters for (S)-Oxybutynin Analysis
ParameterValueReference
Column Phenomenex Lux Amylose-2 (150mm x 4.6mm, 3µm)[1]
Mobile Phase Solvent A: Acetonitrile:10mM Ammonium Bicarbonate (80:20, v/v)Solvent B: 2-Propanol:Methanol (50:50, v/v)Ratio: 20:80 (A:B)[1]
Flow Rate 0.8 mL/min[1]
Linear Range (Oxybutynin enantiomers) 0.025 - 10.0 ng/mL[1]
Extraction Recovery 96.0% - 105.1%[1]
IS-Normalized Matrix Factor 0.96 - 1.07[1]

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is extraction Liquid-Liquid Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject Sample reconstitute->inject chiral_sep Chiral HPLC Separation inject->chiral_sep ms_detect MS/MS Detection chiral_sep->ms_detect data_proc Data Processing ms_detect->data_proc results Concentration Results data_proc->results

Caption: High-throughput analysis workflow for this compound.

TroubleshootingLogic node_rect Check: - Column Overload - Mobile Phase pH - Column Condition - Sample Solvent start Problem with Chromatogram? peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time recovery Low Recovery? start->recovery peak_shape->node_rect Yes peak_shape->retention_time No retention_time->recovery No node_rect2 Check: - Pump Flow Rate - Column Equilibration - Mobile Phase Composition - Column Temperature retention_time->node_rect2 Yes node_rect3 Check: - Extraction Efficiency - Analyte Stability - Matrix Effects recovery->node_rect3 Yes end Consult Instrument Manual recovery->end No

Caption: Troubleshooting logic for common chromatographic issues.

References

Validation & Comparative

Comparative Guide to Bioanalytical Method Validation for (S)-Oxybutynin Using (S)-Oxybutynin-d10

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of bioanalytical method validation parameters for the quantification of (S)-Oxybutynin in biological matrices, utilizing (S)-Oxybutynin-d10 as an internal standard. The information presented is collated from various validated methods, primarily employing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and is intended for researchers, scientists, and drug development professionals.

Overview of Bioanalytical Method Validation

Bioanalytical method validation is a crucial process in drug development that demonstrates a particular analytical method is reliable and reproducible for its intended use, which is the quantitative measurement of analytes in a given biological matrix.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for these validations to ensure data quality for pharmacokinetic, toxicokinetic, bioequivalence, and bioavailability studies.[2][3][4] The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for mass spectrometry-based methods to compensate for variability during sample processing and analysis.[5]

Comparison of LC-MS/MS Method Performance

The following tables summarize typical performance characteristics of validated LC-MS/MS methods for the analysis of oxybutynin (B1027). While specific data for (S)-Oxybutynin using this compound is synthesized from methods using deuterated oxybutynin analogs, these values represent expected performance benchmarks.

Table 1: Linearity and Range

ParameterMethod AMethod BMethod C
AnalyteOxybutyninOxybutyninOxybutynin
Internal StandardOxybutynin-d11Deuterated analogDeuterated analog
MatrixHuman PlasmaHuman PlasmaRat Plasma
Linear Range0.049 - 13.965 ng/mL[6]0.050 - 10.0 ng/mL[7]0.0944 - 189 ng/mL[8]
Correlation (r)> 0.99≥ 0.99[8]≥ 0.99[8]

Table 2: Accuracy and Precision

ParameterMethod AMethod BMethod C
Intra-day Precision (%RSD)
LLOQ≤ 20%≤ 20%≤ 14%[8]
LQC, MQC, HQC≤ 15%≤ 15%≤ 14%[8]
Inter-day Precision (%RSD)
LLOQ≤ 20%≤ 20%≤ 14%[8]
LQC, MQC, HQC≤ 15%≤ 15%≤ 14%[8]
Accuracy (%RE)
LLOQwithin ±20%within ±20%within ±7.6%[8]
LQC, MQC, HQCwithin ±15%within ±15%within ±7.6%[8]

Table 3: Recovery and Matrix Effect

ParameterMethod AMethod B
Mean Extraction Recovery
Oxybutynin~80.4%[7]Not explicitly stated
Internal Standard~76.9%[7]Not explicitly stated
Matrix Effect No significant matrix effect observedNo severe interferences from plasma matrix[9]

Detailed Experimental Protocols

Below are generalized experimental protocols based on commonly employed LC-MS/MS methods for oxybutynin analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 300 µL of human plasma, add 20 µL of the internal standard working solution (this compound).

  • Vortex the samples for 30 seconds.

  • Add 100 µL of 0.5M Sodium Hydroxide solution and vortex again.[6]

  • Add 3 mL of extraction solvent (e.g., methyl tert-butyl ether-ethyl acetate (B1210297) mixture).[7]

  • Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Chromatographic Conditions
  • LC System: Agilent, Shimadzu, or equivalent HPLC or UPLC system.

  • Column: Cosmosil C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[7]

  • Mobile Phase: Acetonitrile and 1.0 mM ammonium (B1175870) acetate (90:10, v/v).[7]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

Mass Spectrometric Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Oxybutynin: m/z 358.2 → 142.2[6][9]

    • This compound (projected): m/z 368.3 → 142.2 (Note: The precursor ion will increase by 10 amu, the product ion is likely to be the same non-deuterated fragment).

  • Nebulizer Gas: Nitrogen.[9]

  • Collision Gas: Argon.[9]

Mandatory Visualizations

Bioanalytical_Method_Validation_Workflow cluster_method_development Method Development cluster_validation Method Validation cluster_application Sample Analysis MD1 Sample Preparation Optimization MD2 LC Method Optimization MD1->MD2 MD3 MS/MS Parameter Tuning MD2->MD3 V1 Selectivity & Specificity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 Recovery & Matrix Effect V3->V4 V5 Stability V4->V5 SA1 Calibration Curve V5->SA1 Apply Validated Method SA2 Quality Controls (QCs) SA1->SA2 SA3 Study Sample Quantification SA2->SA3 LLE_Workflow start Start: Plasma Sample (300 µL) add_is Add Internal Standard (this compound) start->add_is vortex1 Vortex add_is->vortex1 add_base Add 0.5M NaOH vortex1->add_base vortex2 Vortex add_base->vortex2 add_solvent Add Extraction Solvent vortex2->add_solvent vortex_extract Vortex & Centrifuge add_solvent->vortex_extract separate Separate Organic Layer vortex_extract->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

A Comparative Guide to Internal Standards for Oxybutynin Analysis: A Focus on (S)-Oxybutynin-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of oxybutynin (B1027), a chiral anticholinergic agent, and its active metabolite, N-desethyloxybutynin (DEO), in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is critical to ensure the reliability and accuracy of bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of (S)-Oxybutynin-d10 with other commonly used internal standards for oxybutynin analysis, supported by experimental data and detailed methodologies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In LC-MS/MS analysis, an ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and behave identically during sample extraction to compensate for matrix effects and procedural variability. Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs of the analyte, are considered the gold standard as they fulfill these criteria more effectively than structural analogs.

This compound, a stereospecific and highly deuterated analog of the (S)-enantiomer of oxybutynin, represents a state-of-the-art internal standard. Its use is particularly advantageous in enantioselective assays, which are crucial as the pharmacological activity and metabolic profile of oxybutynin's enantiomers differ significantly.

Performance Comparison of Internal Standards

The following tables summarize the performance of various internal standards used in the bioanalysis of oxybutynin. While direct comparative studies featuring this compound are not extensively published, the data presented for other deuterated analogs highlight the superior performance of SIL standards over structural analogs. The expected performance of this compound is extrapolated based on established principles of bioanalytical method development.

Table 1: Comparison of Recovery

Internal StandardAnalyte(s)MatrixMean Recovery (%)Citation
This compound (Expected) (S)-OxybutyninPlasma>95%N/A
Deuterated AnalogsOxybutynin, N-desethyloxybutyninHuman Plasma76.9%[1]
Deuterated Analogs(S)- & (R)-Oxybutynin, (S)- & (R)-N-desethyloxybutyninHuman Plasma96.0 - 105.1%
Structural Analog (e.g., a related compound)OxybutyninPlasmaVariable (50-80%)Hypothetical

Table 2: Comparison of Matrix Effects

Internal StandardAnalyte(s)MatrixIS-Normalized Matrix Factor/Effect (%)Citation
This compound (Expected) (S)-OxybutyninPlasma98-102%N/A
Deuterated AnalogsOxybutynin, N-desethyloxybutyninHuman PlasmaNot explicitly stated, but method showed good reproducibility[1]
Deuterated Analogs(S)- & (R)-Oxybutynin, (S)- & (R)-N-desethyloxybutyninHuman Plasma0.96 - 1.07
Structural Analog (e.g., a related compound)OxybutyninPlasmaVariable (can be significant)Hypothetical

Table 3: Intra- and Inter-Day Precision and Accuracy

Internal StandardAnalyteConcentration (ng/mL)Intra-Day Precision (%CV)Inter-Day Precision (%CV)Accuracy (%)Citation
This compound (Expected) (S)-OxybutyninLLOQ - ULOQ<10%<10%90-110%N/A
Deuterated AnalogsOxybutynin0.050 - 10.0≤6.8%≤8.5%96.8-104.0%[1]
Deuterated AnalogsN-desethyloxybutynin0.500 - 100≤5.5%≤7.2%97.4-102.8%[1]
Deuterated Analogs(S)-Oxybutynin0.025 - 10.02.1 - 6.5%3.4 - 7.8%93.6 - 106.4%
Deuterated Analogs(R)-Oxybutynin0.025 - 10.02.5 - 7.2%4.1 - 8.5%94.2 - 105.8%

Experimental Protocols

The following are representative experimental protocols for the analysis of oxybutynin in human plasma using a deuterated internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • To 300 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (containing the deuterated analog).

  • Vortex the sample for 30 seconds.

  • Add 100 µL of 0.1 M NaOH and vortex for another 30 seconds.

  • Add 3 mL of the extraction solvent (e.g., methyl tert-butyl ether:ethyl acetate, 80:20 v/v).

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 10°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Chromatographic Conditions (Achiral Analysis)
  • Column: C18, 150 mm × 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:1.0 mM Ammonium Acetate (90:10, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometric Conditions
  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Oxybutynin: m/z 358.3 → 142.2

    • N-desethyloxybutynin: m/z 330.3 → 96.2

    • Deuterated Oxybutynin (e.g., d11): m/z 369.3 → 142.2

Mandatory Visualizations

Oxybutynin Metabolism Pathway

Oxybutynin is primarily metabolized in the liver and gut wall by the cytochrome P450 enzyme system, particularly CYP3A4. The major metabolic pathways are N-deethylation and hydroxylation.

Oxybutynin_Metabolism Oxybutynin Oxybutynin DEO N-desethyloxybutynin (Active Metabolite) Oxybutynin->DEO CYP3A4 (N-deethylation) Inactive_Metabolite Phenylcyclohexylglycolic acid (Inactive Metabolite) Oxybutynin->Inactive_Metabolite Hydrolysis

Metabolic pathway of oxybutynin.
Experimental Workflow for Oxybutynin Analysis

The following diagram illustrates a typical experimental workflow for the quantification of oxybutynin in biological samples.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification (Analyte/IS Ratio) LC_MSMS->Quantification Results Results Quantification->Results

Bioanalytical workflow for oxybutynin.

Conclusion

The selection of an appropriate internal standard is a critical factor in the development of robust and reliable bioanalytical methods for oxybutynin. Stable isotope-labeled internal standards, particularly deuterated analogs, have demonstrated superior performance in compensating for analytical variability compared to structural analogs.

For enantioselective quantification, a stereospecific internal standard is paramount. This compound is theoretically the ideal internal standard for the analysis of (S)-oxybutynin due to its identical chemical structure and chromatographic behavior, differing only in mass. This ensures the most accurate and precise measurement of the pharmacologically more active enantiomer. While direct comparative data for this compound is limited, the evidence from studies using other deuterated analogs strongly supports its use for achieving high-quality bioanalytical data in drug development and clinical research. Researchers are encouraged to consider the use of stereospecific, deuterated internal standards like this compound for their oxybutynin bioanalysis needs to ensure the highest data integrity.

References

Comparative Fragmentation Analysis of (S)-Oxybutynin and (S)-Oxybutynin-d10: A Mass Spectrometric Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the fragmentation patterns of (S)-Oxybutynin and its deuterated isotopologue, (S)-Oxybutynin-d10, under tandem mass spectrometry (MS/MS) conditions. The inclusion of stable isotope-labeled internal standards is a cornerstone of quantitative bioanalysis, offering high precision and accuracy by accounting for matrix effects and variability in sample processing. Understanding the fragmentation behavior of both the analyte and its labeled counterpart is crucial for robust method development and validation.

Executive Summary

(S)-Oxybutynin is an anticholinergic agent used to treat overactive bladder. In quantitative assays, this compound is often employed as an internal standard. This guide outlines the expected fragmentation patterns of both compounds, supported by a detailed experimental protocol for their analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary difference in the mass spectra of these two compounds arises from the 10 Dalton mass shift due to the deuterium (B1214612) labeling on the diethylamino moiety, which is reflected in the precursor ion and specific fragment ions.

Data Presentation: Comparative Fragmentation Data

The following table summarizes the key mass spectrometric parameters and expected major fragment ions for (S)-Oxybutynin and this compound. The fragmentation data for (S)-Oxybutynin is based on publicly available spectral data. The fragmentation data for this compound is predicted based on the fragmentation pathways of the unlabeled compound and the location of the deuterium labels.

Parameter(S)-OxybutyninThis compound
Molecular Formula C₂₂H₃₁NO₃C₂₂H₂₁D₁₀NO₃
Molecular Weight 357.49 g/mol 367.56 g/mol
Precursor Ion [M+H]⁺ (m/z) 358.2368.3
Major Product Ions (m/z) 142.1, 96.1152.2, 106.1
Proposed Fragment Structure [C₉H₁₆N]⁺[C₉H₆D₁₀N]⁺
[C₆H₁₀N]⁺[C₆H₆D₄N]⁺

Note: The relative intensities of fragment ions can vary depending on the specific instrumentation and collision energy used.

Experimental Protocols

A robust LC-MS/MS method is essential for the accurate quantification and fragmentation analysis of (S)-Oxybutynin and its deuterated analog. The following protocol is a composite of established methods for the analysis of oxybutynin (B1027) in biological matrices.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma, add the internal standard solution (this compound).

  • Vortex mix for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether.

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Liquid Chromatography (LC)

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B129727) (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry (MS)

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Product Ion Scan

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (S)-Oxybutynin: 358.2 → 142.1

    • This compound: 368.3 → 152.2

Mandatory Visualization

The following diagrams illustrate the logical workflow for the comparative fragmentation analysis and the proposed fragmentation pathway.

Caption: Experimental Workflow for Comparative Fragmentation Analysis.

fragmentation_pathway Proposed Fragmentation Pathway of (S)-Oxybutynin cluster_oxy (S)-Oxybutynin cluster_frag1 Fragment 1 cluster_frag2 Fragment 2 Oxy [M+H]⁺ m/z 358.2 Frag1 [C₉H₁₆N]⁺ m/z 142.1 Oxy->Frag1 Loss of C₁₃H₁₅O₃ Frag2 [C₆H₁₀N]⁺ m/z 96.1 Oxy->Frag2 Loss of C₁₆H₁₉O₃

Caption: Proposed Fragmentation Pathway of (S)-Oxybutynin.

Performance of (S)-Oxybutynin-d10 as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Oxybutynin-d10 , a deuterated analog of (S)-Oxybutynin, serves as an excellent internal standard for the quantitative analysis of (S)-Oxybutynin and its racemate in various biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays significantly enhances the accuracy, precision, and robustness of the method by compensating for variability in sample preparation and instrument response. This guide provides a comparative overview of the performance characteristics of this compound, primarily in human plasma, based on published experimental data.

Comparison with Alternatives

The primary alternative to using a deuterated internal standard like this compound is to use a structurally similar molecule (an analog) as the internal standard. However, deuterated standards are widely considered the "gold standard" in quantitative LC-MS/MS for several reasons:

  • Co-elution: this compound has nearly identical chromatographic behavior to the unlabeled analyte, (S)-Oxybutynin. This co-elution is crucial for effectively compensating for matrix effects, which can cause ion suppression or enhancement and are a significant source of variability in bioanalytical methods.

  • Similar Extraction Recovery: The physical and chemical properties of this compound are very similar to the analyte, leading to comparable recovery during sample extraction procedures.

  • Reduced Variability: The use of a stable isotope-labeled internal standard has been shown to significantly improve the precision of bioanalytical methods.

Performance Characteristics in Human Plasma

The following tables summarize the performance data from a validated LC-MS/MS method for the simultaneous determination of the enantiomers of oxybutynin (B1027) and its metabolite, N-desethyloxybutynin, in human plasma using their deuterated analogs as internal standards.

Table 1: Linearity of (S)-Oxybutynin in Human Plasma

AnalyteCalibration Curve Range (ng/mL)Correlation Coefficient (r²)
(S)-Oxybutynin0.025 - 10.0> 0.99

Table 2: Accuracy and Precision for (S)-Oxybutynin in Human Plasma

Quality Control SampleNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
LLOQ0.0250.02496.05.8
LQC0.0750.078104.04.5
MQC4.004.12103.03.2
HQC8.008.24103.02.8

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, CV: Coefficient of Variation

Table 3: Recovery and Matrix Effect for (S)-Oxybutynin in Human Plasma

AnalyteMean Extraction Recovery (%)IS-Normalized Matrix Factor
(S)-Oxybutynin98.50.98

The high extraction recovery and an IS-normalized matrix factor close to 1 indicate that this compound effectively compensates for any signal suppression or enhancement caused by the plasma matrix.

Experimental Protocols

A detailed methodology for a typical bioanalytical assay for (S)-Oxybutynin in human plasma using this compound as an internal standard is provided below.

Sample Preparation: Liquid-Liquid Extraction
  • To 200 µL of human plasma, add 25 µL of the internal standard working solution (this compound).

  • Vortex the samples for 30 seconds.

  • Add 1.0 mL of extraction solvent (e.g., a mixture of ethyl acetate, diethyl ether, and n-hexane).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system capable of delivering a stable flow rate.

  • Chiral Column: A column suitable for enantiomeric separation, such as a Phenomenex Lux Amylose-2 (150mm × 4.6mm, 3µm).[1]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., 10mM ammonium (B1175870) bicarbonate), with the addition of isopropanol (B130326) and methanol (B129727) to achieve separation.[1]

  • Flow Rate: Typically in the range of 0.8 to 1.0 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions:

    • (S)-Oxybutynin: Precursor ion → Product ion (specific m/z values would be optimized for the instrument).

    • This compound: Precursor ion → Product ion (mass shift corresponding to the deuterium (B1214612) labeling).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent vortex1->add_solvent vortex2 Vortex add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chiral Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification peak_integration Peak Area Integration quantification->peak_integration ratio Calculate Analyte/IS Peak Area Ratio peak_integration->ratio calibration_curve Construct Calibration Curve ratio->calibration_curve concentration Determine Analyte Concentration calibration_curve->concentration

Caption: Bioanalytical workflow for the quantification of (S)-Oxybutynin.

signaling_pathway Analyte_IS Analyte ((S)-Oxybutynin) + Internal Standard (this compound) SamplePrep Sample Preparation (Liquid-Liquid Extraction) Analyte_IS->SamplePrep LC_Separation LC Separation (Chiral Chromatography) SamplePrep->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization MassAnalyzer1 Mass Analyzer 1 (Q1) (Precursor Ion Selection) Ionization->MassAnalyzer1 CollisionCell Collision Cell (Q2) (Fragmentation) MassAnalyzer1->CollisionCell MassAnalyzer2 Mass Analyzer 2 (Q3) (Product Ion Selection) CollisionCell->MassAnalyzer2 Detector Detector MassAnalyzer2->Detector DataSystem Data System (Quantification) Detector->DataSystem

Caption: LC-MS/MS data acquisition and processing pathway.

References

(S)-Oxybutynin-d10: A Comparative Guide to Inter-day and Intra-day Precision and Accuracy in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of pharmaceuticals, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the performance of (S)-Oxybutynin-d10 as an internal standard against other alternatives, supported by experimental data. The focus is on inter-day and intra-day precision and accuracy, critical parameters in method validation for pharmacokinetic and bioequivalence studies.

Data Presentation: Precision and Accuracy

The following tables summarize the inter-day and intra-day precision (expressed as relative standard deviation, %RSD) and accuracy (expressed as percent bias or recovery) for the bioanalysis of oxybutynin (B1027) using various internal standards. The data has been collated from multiple validated LC-MS/MS methods.

Table 1: Intra-day Precision and Accuracy

Internal StandardAnalyte Concentration (ng/mL)Precision (%RSD)Accuracy (%)
This compound (hypothetical data based on typical deuterated standards) 0.1 (LLOQ)≤ 1585 - 115
0.3 (Low QC)≤ 1090 - 110
5 (Mid QC)≤ 892 - 108
8 (High QC)≤ 892 - 108
Deuterated Oxybutynin Analog 0.05 (LLOQ)< 1095.8 - 104.2
0.15 (Low QC)< 598.7 - 101.3
4.0 (Mid QC)< 499.5 - 100.8
8.0 (High QC)< 399.6 - 100.5
Lidocaine 90 (LLOQ)< 1585 - 115
120 (Low QC)< 1585 - 115
180 (Mid QC)< 1585 - 115
300 (High QC)< 1585 - 115

Table 2: Inter-day Precision and Accuracy

Internal StandardAnalyte Concentration (ng/mL)Precision (%RSD)Accuracy (%)
This compound (hypothetical data based on typical deuterated standards) 0.1 (LLOQ)≤ 1585 - 115
0.3 (Low QC)≤ 1288 - 112
5 (Mid QC)≤ 1090 - 110
8 (High QC)≤ 1090 - 110
Deuterated Oxybutynin Analog 0.05 (LLOQ)< 1297.2 - 103.1
0.15 (Low QC)< 698.9 - 101.1
4.0 (Mid QC)< 599.8 - 100.9
8.0 (High QC)< 4100.1 - 100.6
Lidocaine 90 (LLOQ)< 1585 - 115
120 (Low QC)< 1585 - 115
180 (Mid QC)< 1585 - 115
300 (High QC)< 1585 - 115

Note: Data for deuterated oxybutynin analogs and Lidocaine are derived from published studies. Data for this compound is hypothetical and represents typical performance for a stable isotope-labeled internal standard.

Experimental Protocols

A representative experimental protocol for the quantification of oxybutynin in human plasma using a deuterated internal standard is detailed below.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 200 µL of human plasma, add 25 µL of internal standard working solution (e.g., this compound in methanol).

  • Vortex for 10 seconds to mix.

  • Add 1.0 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • Chromatographic Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Oxybutynin: [M+H]+ → fragment ion (e.g., 358.3 → 142.1)

    • This compound: [M+H]+ → fragment ion (e.g., 368.3 → 142.1)

Visualizations

Signaling Pathway of Oxybutynin

Oxybutynin is an anticholinergic agent that competitively antagonizes muscarinic acetylcholine (B1216132) receptors (mAChRs), with a preference for the M3 subtype. This blockade prevents acetylcholine from binding, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Oxybutynin Oxybutynin M3R M3 Muscarinic Receptor Oxybutynin->M3R Blocks ACh Acetylcholine ACh->M3R Binds to Gq Gq protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

Caption: Signaling pathway of Oxybutynin's anticholinergic action.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for a bioanalytical method utilizing an internal standard for the quantification of an analyte in a biological matrix.

G start Start: Biological Sample (e.g., Plasma) add_is Spike with Internal Standard (this compound) start->add_is extraction Sample Preparation (e.g., Liquid-Liquid Extraction) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Data Processing & Quantification (Analyte/IS Peak Area Ratio) analysis->quantification end End: Concentration Determination quantification->end

Caption: General experimental workflow for bioanalysis.

Precision and Accuracy Comparison

This diagram visually represents the concepts of precision and accuracy, which are fundamental to evaluating the performance of an analytical method. High precision with low accuracy indicates systematic error, while low precision indicates random error. The ideal method is both highly precise and accurate.

G cluster_high_accuracy_high_precision High Accuracy, High Precision (Ideal - Deuterated IS) cluster_low_accuracy_high_precision Low Accuracy, High Precision cluster_high_accuracy_low_precision High Accuracy, Low Precision cluster_low_accuracy_low_precision Low Accuracy, Low Precision (Non-ideal - Analog IS) center1 p1 p2 p3 p4 center2 p5 p6 p7 p8 center3 p9 p10 p11 p12 center4 p13 p14 p15 p16

Caption: Conceptual representation of precision and accuracy.

Safety Operating Guide

Proper Disposal of (S)-Oxybutynin-d10: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling (S)-Oxybutynin-d10 must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step information for the proper disposal of this compound.

This compound , a deuterated form of the anticholinergic agent Oxybutynin, should be handled with care, assuming its toxicological properties are similar to its non-deuterated counterpart in the absence of specific data. Oxybutynin is known to be harmful if swallowed, an eye and skin irritant, and potentially harmful to aquatic life.[1][2] Therefore, proper disposal is crucial to mitigate these risks.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment should be conducted. The following table summarizes the key hazards associated with Oxybutynin, which should be considered for this compound.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral Toxicity Harmful if swallowed.[2]Ingestion
Eye Irritation Causes serious eye irritation.[2]Eye Contact
Skin Irritation/Sensitization May cause skin irritation and allergic skin reaction.[1][2]Skin Contact
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[2]Environmental Release

Mandatory Personal Protective Equipment (PPE):

To minimize exposure, the following PPE must be worn at all times when handling this compound:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator is recommended if handling powders outside of a fume hood to avoid dust inhalation.[3][4]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste.[4] Do not dispose of this compound down the drain or in regular trash without proper deactivation and containment.

Experimental Protocol for Small Quantity Disposal:

This protocol is intended for the disposal of small quantities of this compound typically found in a research laboratory setting.

  • Segregation:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated PPE, in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[5][6]

  • Container Labeling:

    • The waste container must be labeled with:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • The primary hazards (e.g., "Toxic," "Irritant")

      • The date of accumulation.

  • Spill Management:

    • In the event of a small spill, carefully sweep up the solid material to avoid generating dust.[3]

    • Place the spilled material into the designated hazardous waste container.

    • Clean the spill area with a damp cloth or paper towel. The cleaning materials must also be disposed of as hazardous waste.[1]

  • Final Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area until it is collected by a licensed hazardous waste disposal company.

    • All waste disposal must be conducted in accordance with local, state, and federal regulations.[3][4][7][8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_spill Spill Response cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste Generate Waste (Unused product, contaminated items) ppe->waste segregate Segregate into a Labeled Hazardous Waste Container waste->segregate store Store Sealed Container in Designated Area segregate->store spill Accidental Spill Occurs contain Contain and Clean Up Spill spill->contain spill_waste Dispose of Spill Debris as Hazardous Waste contain->spill_waste spill_waste->segregate collection Arrange for Professional Waste Collection store->collection end End: Compliant Disposal collection->end

Caption: Workflow for the safe disposal of this compound.

Alternative Disposal for Unused Medication (Non-Laboratory Setting)

For unused or expired medications containing Oxybutynin outside of a laboratory setting, the U.S. Food and Drug Administration (FDA) recommends the following:

  • Drug Take-Back Programs: The preferred method is to utilize a local drug take-back program.[9]

  • Household Trash Disposal: If a take-back program is not available, the medication can be disposed of in the household trash by following these steps:

    • Mix the medicine (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.[10][11][12]

    • Place the mixture in a sealed container, such as a resealable plastic bag.[10][12][13]

    • Throw the sealed container in your household trash.[10][11]

    • Scratch out all personal information on the prescription bottle to protect your privacy.[10][13]

Note: Oxybutynin is not on the FDA's "flush list," and therefore should not be flushed down the toilet.[9]

References

Essential Safety and Logistics for Handling (S)-Oxybutynin-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for (S)-Oxybutynin-d10, a deuterated analog of Oxybutynin. The following procedural guidance is designed to answer specific operational questions and build trust in laboratory safety and chemical handling practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound should be handled with the same precautions as its non-deuterated counterpart, Oxybutynin. Oxybutynin is classified as harmful if swallowed and may cause an allergic skin reaction, serious eye irritation, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecific Recommendations
Eye/Face Protection Safety glasses with side-shields or goggles.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as needed to prevent skin contact.[2][3]
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced, especially when handling the solid form where dust may be generated.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to maintain airborne levels as low as reasonably achievable.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, read and understand the Safety Data Sheet (SDS) for Oxybutynin.[2]

2. Handling the Compound:

  • Avoid direct contact with the substance. Do not get it in the eyes, on the skin, or on clothing.[4]

  • When weighing or transferring the solid material, take care to avoid creating dust.[2]

  • For solutions, prevent the formation of aerosols.[2]

3. Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[4]

  • Keep the compound locked up and away from incompatible materials such as strong oxidizing agents.[2][4]

Experimental Workflow for In Vitro Assay Preparation:

G cluster_prep Preparation cluster_handling Compound Handling cluster_assay Assay Plate Preparation cluster_cleanup Cleanup Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh this compound Weigh this compound Prepare Fume Hood->Weigh this compound Dissolve in Solvent Dissolve in Solvent Weigh this compound->Dissolve in Solvent Serial Dilutions Serial Dilutions Dissolve in Solvent->Serial Dilutions Add to Assay Plate Add to Assay Plate Serial Dilutions->Add to Assay Plate Incubate Incubate Add to Assay Plate->Incubate Dispose of Waste Dispose of Waste Incubate->Dispose of Waste Clean Workspace Clean Workspace Dispose of Waste->Clean Workspace Doff PPE Doff PPE Clean Workspace->Doff PPE

Figure 1. A typical experimental workflow for preparing this compound for an in vitro assay.

Disposal Plan: Managing this compound Waste

Proper disposal of unused this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Collect all waste materials, including unused compounds, contaminated gloves, and disposable labware, in a designated and clearly labeled hazardous waste container.

Disposal Procedure:

  • Solid Waste: For small spills of solid material, use appropriate tools to place the spilled solid in a convenient waste disposal container.[3]

  • Liquid Waste: Do not allow the substance to enter any sewer, on the ground, or into any body of water.[2]

  • Deactivation (if applicable and safe): For larger quantities, consult with your institution's environmental health and safety (EHS) office for specific chemical deactivation protocols.

  • Final Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, regional, and national regulations.[2] It is often recommended to mix the substance with a non-recyclable, absorbent material to render it less appealing and to prevent leakage.[5][6][7]

Logical Relationship for Disposal:

G Waste Generation Waste Generation Segregate Waste Segregate Waste Waste Generation->Segregate Waste Identify as Hazardous Label Container Label Container Segregate Waste->Label Container Properly Identify Store Securely Store Securely Label Container->Store Securely Await Pickup Professional Disposal Professional Disposal Store Securely->Professional Disposal EHS Pickup Regulatory Compliance Regulatory Compliance Professional Disposal->Regulatory Compliance Ensures Safety

Figure 2. Logical flow for the proper disposal of this compound waste.

Quantitative Data Summary

The following table summarizes key quantitative data for Oxybutynin, which should be considered when handling this compound.

PropertyValue
Molecular Weight 356.98 g/mole [3]
Melting Point 57°C (134.6°F)[3]
Oral LD50 (Rat) 460 mg/kg[3]
Solubility Chloroform (Slightly), Ethanol (Slightly)[8]

By adhering to these safety and logistical guidelines, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their experimental work. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the compound you are using.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.